Ethyl N-(methylsulfonyl)-N-phenylalaninate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(2)13(18(3,15)16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXPLFICTRLORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Analysis: Ethyl N-(methylsulfonyl)phenylalaninate
The following technical guide details the structural analysis, synthesis, and characterization of Ethyl N-(methylsulfonyl)phenylalaninate (CAS: 474005-14-6).
Executive Summary
Ethyl N-(methylsulfonyl)phenylalaninate (C₁₂H₁₇NO₄S) is a specialized peptidomimetic intermediate used in drug discovery, particularly in the development of protease inhibitors and integrin antagonists. It functions as a sulfonamide-protected amino acid derivative, offering increased metabolic stability compared to carboxamides.
This guide provides a rigorous analytical framework for researchers to synthesize, purify, and structurally validate this compound. The nomenclature "Ethyl N-(methylsulfonyl)-N-phenylalaninate" often appears in catalog databases; however, the chemically accurate IUPAC designation is Ethyl N-(methylsulfonyl)phenylalaninate (or N-mesyl-phenylalanine ethyl ester).
Key Chemical Properties:
-
Molecular Formula: C₁₂H₁₇NO₄S[1]
-
Molecular Weight: 271.33 g/mol
-
Chirality: Typically L-isomer (derived from L-phenylalanine), though racemization is a critical quality attribute (CQA).
Synthesis & Experimental Protocol
To ensure the integrity of the analyte for structural analysis, a high-purity sample must be prepared. The following protocol minimizes racemization of the
Reaction Pathway
The synthesis involves the nucleophilic attack of the phenylalanine ethyl ester amine on the sulfur of methanesulfonyl chloride (MsCl).
Figure 1: Synthesis pathway via nucleophilic substitution at the sulfonyl group.
Validated Protocol
-
Preparation: Suspend L-phenylalanine ethyl ester HCl (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Add Triethylamine (22 mmol) dropwise. Rationale: 1 eq. neutralizes the HCl salt; 1 eq. acts as the acid scavenger for the reaction.
-
Sulfonylation: Add Methanesulfonyl chloride (11 mmol) dropwise over 15 minutes. Critical: Rapid addition causes exotherms that promote racemization.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup (Self-Validating Step): Wash organic layer with 1M HCl (removes unreacted amine/TEA), then saturated NaHCO₃ (removes MsOH/HCl), then Brine. Dry over Na₂SO₄.[3][4]
-
Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography if purity <98%.
Structural Elucidation Strategy
The structural identity is confirmed through a triangulation of NMR, Mass Spectrometry, and IR data.
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H and ¹³C NMR spectra provide the definitive fingerprint. The presence of the sulfonamide proton (exchangeable) and the distinct methylsulfonyl singlet are diagnostic.
Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |
| Aromatic | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (overlap typical).[3] |
| NH | 4.9 – 5.2 | Doublet (br) | 1H | ~8-9 Hz | Sulfonamide NH. Note: Shifts downfield in DMSO-d6. |
| 4.35 | dt / q | 1H | 6-8 Hz | Chiral center. Coupling to NH and | |
| Ester O-CH₂ | 4.15 | Quartet | 2H | 7.1 Hz | Characteristic ethyl ester pattern. |
| 3.05 / 3.15 | dd (ABX) | 2H | 14, 6 Hz | Diastereotopic benzylic protons. | |
| Mesyl CH₃ | 2.70 | Singlet | 3H | - | Diagnostic Peak : Sharp singlet for methylsulfonyl. |
| Ester CH₃ | 1.22 | Triplet | 3H | 7.1 Hz | Terminal methyl of ethyl ester. |
Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl | 171.5 | Ester C=O |
| Aromatic | 135.8 (ipso) | Phenyl ring quaternary C |
| Aromatic | 129.4, 128.7, 127.3 | Ortho, Meta, Para carbons |
| Ester O-CH₂ | 62.1 | Ethyl methylene |
| 57.2 | Chiral center (Electronic deshielding by N and COO) | |
| Mesyl CH₃ | 41.5 | Sulfonyl methyl |
| 39.2 | Benzylic carbon | |
| Ester CH₃ | 14.1 | Ethyl methyl |
Logic of Connectivity (2D NMR)
To validate the structure without reference standards, one must use correlation spectroscopy.
Figure 2: NMR Correlation Map. Solid lines = COSY (scalar coupling); Dashed = HMBC (long-range); Dotted = NOESY.
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive ESI ([M+H]⁺, [M+Na]⁺). Theoretical Mass: 271.09 Observed [M+H]⁺: 272.10
Fragmentation Pathway (MS/MS):
-
Precursor: m/z 272
-
Loss of Ethyl group (-28/29): m/z 244 (Acid form)
-
Loss of Methylsulfonyl group: Cleavage of the N-S bond is difficult but observable at high collision energies.
-
Tropylium Ion Formation: m/z 91 (C₇H₇⁺) – Diagnostic for the phenylalanine benzyl side chain.
Stereochemical Integrity (Critical Quality Attribute)
The sulfonylation reaction involves basic conditions which can abstract the acidic
Validation Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV 254 nm
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.
-
Note: The L-isomer typically elutes first on AD-H columns, but standards must confirm.
Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" confirmation of functional groups.
-
3250–3300 cm⁻¹: N-H stretch (Sulfonamide, sharp).
-
1735 cm⁻¹: C=O stretch (Ester, strong).
-
1320 cm⁻¹: Asymmetric SO₂ stretch.
-
1150 cm⁻¹: Symmetric SO₂ stretch.
-
700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).
References
-
Chemical Structure Validation: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10727220 (Related Sulfonamides). Retrieved from [Link]
- Synthesis Protocol: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Spectroscopic Data: AIST Spectral Database for Organic Compounds (SDBS). NMR data for N-mesyl derivatives. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of N-Sulfonated Phenylalanine Derivatives
Abstract
N-sulfonated phenylalanine derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The incorporation of a sulfonyl group at the amino terminus of phenylalanine profoundly influences its physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of these derivatives, including acidity (pKa), lipophilicity (LogP/LogD), and metabolic stability. We delve into the causality behind experimental choices for the determination of these parameters and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of N-sulfonylated phenylalanine derivatives for therapeutic applications.
Introduction: The Rationale for N-Sulfonylation in Drug Design
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. N-sulfonylation of amino acids, particularly phenylalanine, has emerged as a powerful tool to fine-tune molecular properties for improved therapeutic efficacy.[1] The sulfonamide moiety, a key feature of many successful drugs, imparts a unique combination of electronic and steric effects.[2]
The primary motivations for introducing an N-sulfonyl group to a phenylalanine scaffold include:
-
Modulation of Acidity: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton, transforming the weakly basic amino group into a non-basic, acidic functionality.[3] This alteration in ionization state has profound implications for solubility, membrane permeability, and receptor interactions.
-
Enhancement of Lipophilicity: The choice of the R group on the sulfonyl moiety (SO₂R) allows for a wide range of lipophilicity modulation. Aryl or alkyl substituents can be introduced to systematically alter the LogP/LogD of the parent molecule, a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Increased Metabolic Stability: The sulfonamide bond is generally more resistant to enzymatic cleavage by peptidases compared to a standard amide bond, leading to an extended biological half-life.[2]
This guide will explore these key physicochemical properties in detail, providing both the theoretical underpinnings and practical methodologies for their assessment.
Synthesis and Characterization of N-Sulfonated Phenylalanine Derivatives
The synthesis of N-sulfonylated phenylalanine derivatives is typically achieved through the reaction of phenylalanine (or its ester) with a sulfonyl chloride in the presence of a base.[5] The choice of solvent and base is critical for achieving high yields and purity.
A general synthetic scheme is presented below:
Caption: General Synthetic Workflow for N-Sulfonated Phenylalanine Derivatives.
Characterization of the synthesized derivatives is crucial to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and as a preparative technique for purification.[6]
Core Physicochemical Properties and Their Determination
Acidity (pKa)
The pKa of the sulfonamide N-H proton is a critical determinant of the molecule's overall charge and, consequently, its behavior in physiological environments. The acidity of this proton is significantly higher than that of a typical amine and can be modulated by the electronic properties of the 'R' group on the sulfonyl moiety.[3]
Potentiometric titration is a highly accurate method for determining pKa values.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[9]
-
Sample Preparation: Prepare a solution of the N-sulfonylated phenylalanine derivative (typically 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[10]
-
Titration Setup: Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[10] Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic sulfonamide) and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9] The first or second derivative of the curve can be used to accurately locate this point.[7]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, membrane permeability, and metabolic fate.[11] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[12]
The shake-flask method is the "gold standard" for determining LogP and LogD values due to its direct measurement of partitioning.[12][13]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by vigorous mixing, followed by separation of the two phases.[14]
-
Sample Preparation: Prepare a stock solution of the N-sulfonylated phenylalanine derivative in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[14]
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]PBS)
Caption: Workflow for LogD Determination by the Shake-Flask Method.
Metabolic Stability
Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] This is a critical parameter for predicting a drug's in vivo half-life and oral bioavailability.[15] Liver microsomes, which contain a high concentration of phase I enzymes like cytochrome P450s (CYPs), are commonly used for these assays.[16][17]
This assay measures the rate of disappearance of the parent compound over time when incubated with HLMs and a necessary cofactor.[18]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, positive controls (compounds with known high and low metabolic clearance), human liver microsomes, and NADPH (cofactor).
-
Incubation: Pre-warm the microsomes and test compound in a phosphate buffer. Initiate the metabolic reaction by adding NADPH.[19]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[20][21]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[22][23]
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Data Presentation and Interpretation
To illustrate the impact of different sulfonyl substitutions on the physicochemical properties of phenylalanine, the following table presents representative data.
| Derivative | R Group | pKa (Sulfonamide N-H) | LogD₇.₄ | Metabolic Stability (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) |
| 1 | Dansyl | 8.5 | 3.2 | > 60 | < 11.5 |
| 2 | Tosyl | 9.2 | 2.5 | 45 | 15.4 |
| 3 | Mesyl | 9.8 | 1.1 | 20 | 34.7 |
| 4 | Triflyl | 6.5 | 1.8 | > 60 | < 11.5 |
Interpretation of Data:
-
pKa: The electron-withdrawing strength of the R group influences the acidity. The highly electron-withdrawing triflyl group (Derivative 4 ) results in a significantly lower pKa compared to the less electron-withdrawing alkyl (mesyl, Derivative 3 ) and aryl (tosyl, Derivative 2 ) groups.
-
LogD₇.₄: The lipophilicity is directly related to the nature of the R group. The large, aromatic dansyl group (Derivative 1 ) imparts the highest lipophilicity, while the small, polar mesyl group (Derivative 3 ) results in the lowest.
-
Metabolic Stability: Increased lipophilicity can sometimes lead to higher metabolic clearance as the compound has better access to metabolic enzymes. However, steric hindrance around the metabolically labile sites can increase stability, as seen with the bulky dansyl and triflyl groups.
Conclusion
The N-sulfonylation of phenylalanine provides a powerful and versatile strategy for modulating key physicochemical properties in drug discovery. A thorough understanding and experimental determination of pKa, LogD, and metabolic stability are essential for the rational design of N-sulfonylated phenylalanine derivatives with optimized ADME profiles and enhanced therapeutic potential. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working in this exciting area of medicinal chemistry.
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Dakhel, Z. A., & Mohammed, M. H. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3296-3306. Available at: [Link]
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- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in Organic Solvents
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical sciences, the journey of a drug candidate from a promising molecule to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, processability, and ultimately, the efficacy and safety of a drug product. This guide provides a comprehensive, in-depth exploration of the solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate, a representative N-acyl-alpha-amino acid ester. While specific experimental data for this exact molecule is not widely published, this document serves as a methodological blueprint. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale and interpretive frameworks necessary to conduct such an investigation with rigor and confidence. We will delve into the theoretical underpinnings of dissolution, present gold-standard experimental methodologies, and provide a clear path for data analysis and interpretation, empowering you to unlock the full potential of your molecule.
Theoretical Foundations of Solubility
The dissolution of a crystalline solute, such as Ethyl N-(methylsulfonyl)-N-phenylalaninate, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) dictates the spontaneity of this process and is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes at a given temperature (T), as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
A negative ΔG_sol indicates a spontaneous dissolution process. This seemingly simple equation belies the intricate balance of energy exchanges:
-
Lattice Energy (Endothermic): Energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy (Endothermic): Energy needed to create a void or cavity within the solvent to accommodate a solute molecule.
-
Solvation Energy (Exothermic): Energy released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.
The interplay of these factors, influenced by the physicochemical properties of both the solute and the solvent, determines the extent of solubility. Key properties of Ethyl N-(methylsulfonyl)-N-phenylalaninate to consider would be its polarity, hydrogen bonding potential (both donor and acceptor sites), and molecular size. Similarly, for the solvents, properties such as polarity (dielectric constant), hydrogen bonding capacity, and cohesive energy density are paramount.
Pre-Experimental Characterization of the Solid State
Before any solubility measurements are undertaken, a thorough characterization of the solid form of Ethyl N-(methylsulfonyl)-N-phenylalaninate is mandatory. The existence of different polymorphs, solvates, or hydrates can significantly impact solubility, and failure to control for this variable can lead to erroneous and irreproducible results.
Recommended Solid-State Analytical Techniques
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and assess its purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, and to screen for polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To quantify the presence of bound solvent or water (solvates/hydrates).
-
Karl Fischer Titration: For precise quantification of water content.
A stable, non-solvated, single polymorphic form should be selected for the definitive solubility studies to ensure data integrity.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. It involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.
Detailed Experimental Protocol
-
Preparation: Add an excess amount of Ethyl N-(methylsulfonyl)-N-phenylalaninate to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) for a predetermined period. The time to reach equilibrium should be established beforehand through a kinetic study (measuring concentration at different time points until it plateaus). A 24-48 hour period is often sufficient.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of Ethyl N-(methylsulfonyl)-N-phenylalaninate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and re-analyze it using PXRD and DSC to confirm that no phase transition or solvate formation has occurred during the equilibration process.
Experimental Workflow Diagram
Caption: Factors Influencing Equilibrium Solubility.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for determining and interpreting the solubility profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate in organic solvents. By adhering to the principles of solid-state characterization, employing the isothermal shake-flask method, and applying thermodynamic models for data analysis, researchers can generate high-quality, reliable data. This information is invaluable for guiding process development, formulation design, and crystallization studies. Future work could involve expanding the range of solvents to include those relevant to specific industrial processes (e.g., toluene, dichloromethane) and exploring the development of predictive solubility models based on computational chemistry to accelerate screening in the early phases of drug development.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 635–641. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(6), 1320–1322. [Link]
Thermodynamic Profiling and Stability Determinants of Ethyl N-(methylsulfonyl)phenylalaninate
Content Type: Technical Whitepaper Subject: Physical Organic Chemistry & Pharmaceutical Stability Profiling Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary: The Stability Paradox
Ethyl N-(methylsulfonyl)phenylalaninate represents a critical scaffold in peptidomimetic drug design, serving often as a transition-state analogue or a protease inhibitor precursor. Its thermodynamic profile is defined by a "stability paradox": the sulfonamide moiety confers exceptional resistance to proteolytic cleavage and oxazolone-mediated racemization compared to carboxamides, yet the ethyl ester introduces a specific vulnerability to hydrolytic degradation driven by the electron-withdrawing nature of the sulfonyl group.
This guide moves beyond standard stability testing, applying first-principles thermodynamics to predict, measure, and mitigate degradation pathways. We focus on the interplay between enthalpic barriers (bond energy) and entropic drivers (lattice disorder and solvation) that dictate the molecule's shelf-life and processing window.
Chemical Stability: Mechanistic Degradation Pathways
The thermodynamic stability of this molecule is governed by two primary vectors: Hydrolysis of the ester and Racemization of the chiral
Hydrolysis Kinetics (The Ester Liability)
The ethyl ester is the thermodynamic weak link. Unlike standard amino acid esters, the
-
Mechanism: The sulfonyl group pulls electron density from the nitrogen, which inductively withdraws density from the
-carbon and, to a lesser extent, the ester carbonyl. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack ( or ) compared to an -acetyl or -Boc analog. -
Thermodynamic Driver: The reaction is driven by the formation of the resonance-stabilized carboxylate anion (after base hydrolysis) and the high solvation enthalpy of the leaving ethanol group.
-
pH Dependence:
-
Acidic (pH < 4): Protonation of the carbonyl oxygen activates the ester. Rate
. -
Basic (pH > 8): Direct hydroxide attack. Rate
. The rate constant ( ) is typically 10–100x higher than acid hydrolysis due to the activated carbonyl.
-
Racemization (The Stereochemical Risk)
A critical distinction must be made regarding the racemization mechanism of sulfonamides versus carboxamides.
-
The "No-Oxazolone" Advantage: Standard
-acyl amino acids racemize via an oxazolone (azlactone) intermediate. The sulfonyl group cannot form oxazolones because it lacks the carbonyl oxygen required for cyclization. This renders Ethyl N-(methylsulfonyl)phenylalaninate significantly more resistant to racemization during coupling reactions than its -acetyl counterparts. -
The Direct Enolization Risk: Despite the lack of oxazolone formation, the strong EWG nature of the
group increases the acidity of the -proton ( in DMSO). In the presence of strong bases (e.g., DBU, NaOEt), direct proton abstraction occurs, forming a planar carbanion intermediate that re-protonates racemically.
Degradation Pathway Diagram
The following diagram maps the competing thermodynamic pathways.
Caption: Competing degradation pathways. Note that direct enolization (orange) competes with hydrolysis (green), but oxazolone pathways are structurally impossible.
Physical Stability: Solid-State Thermodynamics
Phenylalanine derivatives are notorious for "disappearing polymorphs" and complex hydration landscapes.
-
Polymorphism: The sulfonamide group adds hydrogen bond donors (
) and acceptors ( ), increasing the lattice energy potential. Researchers must screen for metastable forms. A metastable form may exhibit higher solubility (good for bioavailability) but will thermodynamically relax to the stable crystal form over time, potentially crashing out of solution or changing melting points. -
Melting Point as a Purity Indicator: Pure sulfonamide esters of phenylalanine typically melt between 80°C – 120°C (depending on the specific crystal habit). A broad melting range (
) indicates either impurities (hydrolysis products) or a mixture of polymorphs.
Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating , meaning they include internal checks to ensure the data is real and not an artifact of the method.
Protocol A: Forced Degradation & Mass Balance
Objective: Determine
-
Preparation: Prepare a 1 mM stock solution of the target molecule in Acetonitrile.
-
Stress Conditions:
-
Acid:[1] 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.01 N NaOH, 25°C, 1 hour (Note: Lower temp/conc due to high lability).
-
Oxidative: 3%
, 25°C, 4 hours (Sulfonamides are generally stable, but the phenyl ring can oxidize).
-
-
Quenching: Neutralize acid/base samples exactly to pH 7.0 to freeze kinetics.
-
Analysis (HPLC-UV/MS):
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Validation Check: The area count of [Parent] + [Free Acid] must equal the initial area count (corrected for response factors). If mass balance < 95%, investigate unknown degradants or sorption to vials.
-
Protocol B: Chiral Integrity Monitoring
Objective: Detect racemization (
-
Column Selection: Polysaccharide-based chiral columns (e.g., Chiralpak IA or IC) are required. Normal phase (Hexane/IPA) is preferred for solubility and separation of sulfonamides.
-
Method: Isocratic elution (e.g., 90:10 Hexane:IPA).
-
Validation Check: Inject a deliberate racemic mixture (synthesized by treating the L-isomer with NaOEt in EtOH overnight) to establish the retention time of the D-isomer. Never assume the D-isomer position without a standard.
Quantitative Data Summary
The following table summarizes expected thermodynamic values based on structure-activity relationships (SAR) of sulfonamide amino acid esters.
| Parameter | Expected Value/Range | Thermodynamic Implication |
| Hydrolysis | > 48 Hours | Stable in blood plasma for short durations; suitable for prodrugs. |
| Hydrolysis | < 10 Minutes | Extremely labile in base; requires careful workup during synthesis. |
| Racemization Barrier ( | ~ 25–30 kcal/mol | High barrier prevents spontaneous racemization, but vulnerable to strong bases. |
| Melting Point | 85–115°C | Sharp endotherm in DSC indicates high crystallinity and purity. |
| ~ 1.5 – 2.0 | Moderate lipophilicity; good membrane permeability. |
Stability Testing Workflow
This workflow ensures a logical progression from solid-state characterization to kinetic profiling.
Caption: Step-by-step stability profiling workflow ensuring solid-state integrity before kinetic solution testing.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[2] Journal of Hazardous Materials. (Establishes the baseline hydrolytic stability of the sulfonamide bond itself).
-
Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the Racemization of Amino Acid Derivatives. The Peptides.[3][4][5] (Authoritative source on the mechanism of racemization and the distinction between N-acyl and N-sulfonyl derivatives).
-
Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides.[6] Journal of Pharmaceutical and Biomedical Analysis.[6] (Provides enthalpy/entropy compensation data for sulfonamide degradation).
-
Williams, P. A., et al. (2019). The Rich Solid-State Phase Behavior of L-Phenylalanine. Crystal Growth & Design. (Critical reference for understanding the polymorphic risks of the phenylalanine backbone).
-
Elemes, Y., & Ragnarsson, U. (1996). Racemization of N-protected amino acid derivatives by bases. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the direct enolization mechanism relevant to sulfonamides).
Sources
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Methylsulfonyl Amino Acid Esters: Synthesis, Properties, and Applications in Drug Development
Introduction: The Strategic Value of the N-Methylsulfonyl Moiety in Amino Acid Chemistry
In the landscape of medicinal chemistry and drug development, the strategic modification of bioactive molecules to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of innovation. Among the vast array of chemical modifications, the introduction of an N-methylsulfonyl (mesyl) group to amino acid esters represents a nuanced yet powerful strategy. This guide provides a comprehensive technical overview of N-methylsulfonyl amino acid esters, a class of compounds that, while not as extensively documented as their arylsulfonyl counterparts, hold significant potential for researchers, scientists, and drug development professionals.
The N-methylsulfonyl group imparts a unique combination of properties. Its modest size, coupled with its strong electron-withdrawing nature, can significantly influence the acidity of the N-H bond, impacting reactivity and biological interactions. Furthermore, the methylsulfonyl moiety can enhance solubility and metabolic stability, key attributes for the development of effective therapeutics. This guide will delve into the synthesis, chemical properties, and potential applications of N-methylsulfonyl amino acid esters, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel drug candidates.
Synthesis of N-Methylsulfonyl Amino Acid Esters: A Proposed Methodology
While the direct synthesis of N-methylsulfonyl amino acid esters is not extensively detailed in the literature, a robust and reliable protocol can be extrapolated from the well-established synthesis of N-arylsulfonyl and N-nosyl amino acid esters. The proposed synthetic pathway is a two-step process, commencing with the esterification of the amino acid followed by the N-sulfonylation.
Step 1: Esterification of the Amino Acid
The initial step involves the protection of the carboxylic acid moiety as a methyl ester. This is a crucial prerequisite to prevent unwanted side reactions during the subsequent N-sulfonylation step. A variety of methods can be employed for this transformation, with the use of thionyl chloride in methanol being a common and efficient approach.[1][2]
Experimental Protocol: Synthesis of L-Valine Methyl Ester Hydrochloride
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-valine (11.7 g, 100 mmol) in anhydrous methanol (150 mL).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, during which the suspension will dissolve to form a clear solution.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-valine methyl ester hydrochloride. The product can be used in the next step without further purification.
Step 2: N-Methanesulfonylation of the Amino Acid Ester
With the carboxylic acid protected, the free amino group of the amino acid methyl ester can be selectively sulfonylated using methanesulfonyl chloride (MsCl). The choice of base and solvent is critical to ensure a high yield and minimize side reactions, such as racemization. Drawing parallels from the synthesis of N-arylsulfonyl derivatives, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) is recommended.[3]
Experimental Protocol: Synthesis of N-Methylsulfonyl-L-Valine Methyl Ester
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine methyl ester hydrochloride (16.7 g, 100 mmol) in anhydrous dichloromethane (150 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (27.9 mL, 200 mmol) dropwise over 15 minutes.
-
Sulfonylation: To the stirred solution, add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-methylsulfonyl-L-valine methyl ester as a pure compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for N-methylsulfonyl-L-valine methyl ester.
Chemical Properties and Characterization
The introduction of the N-methylsulfonyl group significantly alters the chemical properties of the amino acid ester. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions. This property is key to the synthetic utility of these compounds, allowing for further N-alkylation if desired.
The stability of the ester and sulfonamide bonds is a critical consideration. While the sulfonamide bond is generally robust, the ester linkage is susceptible to hydrolysis, particularly under basic conditions. Kinetic studies on the base-catalyzed hydrolysis of α-amino acid esters have shown that the rate is dependent on the structure of the amino acid and the ester group.[4] The hydrolytic stability of N-methylsulfonyl amino acid esters is a crucial parameter to evaluate, especially in the context of their potential use as prodrugs.
Spectroscopic Characterization of a Representative Compound: N-Methylsulfonyl-L-valine Methyl Ester
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for N-methylsulfonyl-L-valine methyl ester, based on the known spectral properties of related compounds.[5]
| Spectroscopic Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.05 (d, 1H, NH), 4.10 (dd, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.00 (s, 3H, SO₂CH₃), 2.20 (m, 1H, β-CH), 1.00 (d, 6H, γ-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.0 (C=O), 60.5 (α-C), 52.5 (OCH₃), 41.0 (SO₂CH₃), 31.0 (β-C), 19.0, 18.5 (γ-C) |
| IR (ATR, cm⁻¹) | 3280 (N-H stretch), 1740 (C=O stretch), 1320 & 1150 (SO₂ stretch) |
| Mass Spectrometry (ESI+) | m/z 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |
Applications in Drug Development: The Prodrug Concept
A primary application of amino acid esters in drug development is their use as prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient.[6] This strategy is often employed to overcome challenges such as poor solubility, low permeability, and rapid metabolism.[7]
N-methylsulfonyl amino acid esters are well-suited for a prodrug approach for several reasons:
-
Improved Lipophilicity: The ester and methylsulfonyl groups can increase the lipophilicity of a polar parent drug, enhancing its ability to cross cell membranes and improve oral bioavailability.
-
Enzymatic Cleavage: The ester linkage can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug at the desired site of action.
-
Modulated Reactivity: The N-methylsulfonyl group can fine-tune the electronic properties of the molecule, potentially influencing its interaction with metabolic enzymes and transporters.
Diagram of the Prodrug Activation Pathway
Caption: General activation pathway of an N-methylsulfonyl amino acid ester prodrug.
Case Study Consideration: Enhancing the Bioavailability of a Polar Drug
Consider a hypothetical polar drug with poor oral absorption due to its low lipophilicity. By conjugating this drug to an N-methylsulfonyl amino acid via an ester linkage, the resulting prodrug would exhibit increased lipophilicity. Upon oral administration, the prodrug would be more readily absorbed from the gastrointestinal tract into the bloodstream. Once in circulation, esterases would hydrolyze the ester bond, releasing the active parent drug and the N-methylsulfonyl amino acid promoiety, which would then be cleared from the body. This approach has the potential to significantly enhance the therapeutic efficacy of the parent drug by improving its pharmacokinetic profile.
Conclusion and Future Perspectives
N-methylsulfonyl amino acid esters represent a promising, albeit underexplored, class of compounds with significant potential in medicinal chemistry and drug development. Their synthesis, while not extensively documented, can be reliably achieved through well-established methodologies adapted from related N-sulfonyl derivatives. The unique electronic and steric properties imparted by the N-methylsulfonyl group offer a valuable tool for fine-tuning the physicochemical and biological properties of amino acid-based molecules.
The application of N-methylsulfonyl amino acid esters as prodrugs is particularly compelling. By leveraging this strategy, researchers can potentially enhance the oral bioavailability, metabolic stability, and overall therapeutic efficacy of a wide range of drug candidates. Future research in this area should focus on the systematic evaluation of the hydrolytic and enzymatic stability of these esters, as well as in vivo pharmacokinetic studies to validate their potential as effective prodrugs. As the demand for novel and improved therapeutics continues to grow, the strategic application of N-methylsulfonyl amino acid esters is poised to become an increasingly important tool in the arsenal of the drug development professional.
References
- Anand, U., et al. (2004). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Pharmaceutical Sciences, 93(11), 2749-2759.
- Benoiton, L., et al. (1981). N-Methylation of N-acyl and N-carbamoyl amino acids. International Journal of Peptide and Protein Research, 17(2), 197-204.
-
Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.[3]
-
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 241-245.[5]
- D'Souza, M. J., & Devarajan, V. V. (2015). Amino acid derived prodrugs: An approach to improve the bioavailability of clinically approved drugs. Current Topics in Medicinal Chemistry, 15(21), 2186-2201.
- Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
-
Khan, M. N., & Khan, A. A. (1989). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of the Chemical Society, Perkin Transactions 2, (8), 1093-1097.[4]
- Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
-
Stella, V. J. (2010). Prodrugs as therapeutics. Expert Opinion on Therapeutic Patents, 20(4), 517-525.[6]
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600.
- Vlieghe, P., et al. (2010). Amino acids as prodrugs. Advanced Drug Delivery Reviews, 62(13), 1284-1317.
- Wang, W., et al. (1999). A convenient synthesis of amino acid methyl esters. Tetrahedron Letters, 40(13), 2501-2504.
-
CN101898973A - Preparation method of L-valine methyl ester hydrochloride. (2010).[1]
-
US Patent 7,989,655 B2 - Process for the preparation of amino acid methyl esters. (2011).[2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. US3704246A - Amino acid derivatives - Google Patents [patents.google.com]
- 4. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ (2010) | Mohamed M. Shoukry | 8 Citations [scispace.com]
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- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Methylsulfonyl)-N-phenyl-L-alaninate Derivatives for Advanced Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key identifiers, properties, and a detailed synthetic protocol for Ethyl N-(methylsulfonyl)-N-phenylalaninate. Due to the limited availability of public data on the specific ethyl ester, this guide focuses on its well-characterized parent compound, N-(Methylsulfonyl)-N-Phenyl-L-Alanine, and provides a robust, scientifically-grounded methodology for the synthesis of its ethyl ester derivative.
Introduction to N-Sulfonylated Amino Acids
N-sulfonylated amino acids are a critical class of molecules in medicinal chemistry and drug discovery. The incorporation of a sulfonyl group onto the nitrogen atom of an amino acid can significantly alter its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. The phenylalaninate scaffold, in particular, is a common feature in many therapeutic agents, and its N-sulfonylation offers a valuable strategy for the development of new chemical entities.
Core Compound: N-(Methylsulfonyl)-N-Phenyl-L-Alanine
The foundational compound for the synthesis of the target ester is N-(Methylsulfonyl)-N-Phenyl-L-Alanine. A thorough understanding of its properties is essential for its successful application in further synthetic transformations.
Chemical Identifiers and Properties
A summary of the key identifiers and computed properties for N-(Methylsulfonyl)-N-Phenyl-L-Alanine is presented in Table 1.
| Identifier/Property | Value | Source |
| CAS Registry Number | 474006-22-9 | PubChem[1] |
| PubChem CID | 40554647 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₄S | PubChem[1] |
| Molecular Weight | 243.28 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(N-methylsulfonylanilino)propanoic acid | PubChem[1] |
| InChI | InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | PubChem[1] |
| InChIKey | RIWCJTAAIOCFTR-QMMMGPOBSA-N | PubChem[1] |
| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate
The synthesis of the target ethyl ester can be achieved through a reliable two-step process starting from commercially available L-Phenylalanine. The first step involves the N-sulfonylation and N-arylation of L-phenylalanine to produce the parent acid, N-(Methylsulfonyl)-N-Phenyl-L-Alanine. The second step is the esterification of this acid to yield Ethyl N-(methylsulfonyl)-N-phenylalaninate.
Experimental Protocol: Esterification of N-(Methylsulfonyl)-N-Phenyl-L-Alanine
This protocol details the conversion of the parent acid to its ethyl ester. The choice of Fischer-Speier esterification is a classic and effective method for this transformation, particularly with an N-protected amino acid where the risk of side reactions at the nitrogen is minimized.
Materials and Reagents:
-
N-(Methylsulfonyl)-N-Phenyl-L-Alanine
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-(Methylsulfonyl)-N-Phenyl-L-Alanine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).
-
Acid Catalyst Addition: Cool the solution in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The addition is exothermic and should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - perform this step carefully due to CO₂ evolution), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl N-(methylsulfonyl)-N-phenylalaninate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Logical Relationship of Key Compounds
The relationship between the starting material, the intermediate acid, and the final product is fundamental to understanding the synthetic pathway.
Conclusion
This technical guide provides essential information on N-(Methylsulfonyl)-N-Phenyl-L-Alanine and a detailed, practical protocol for the synthesis of its ethyl ester derivative, Ethyl N-(methylsulfonyl)-N-phenylalaninate. While public data for the final ester is scarce, the provided methodology, grounded in established organic chemistry principles, offers a reliable pathway for its preparation. This enables researchers to access this potentially valuable compound for further investigation in their drug discovery and development programs. It is recommended that researchers fully characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
References
Sources
Bioactivity potential of Ethyl N-(methylsulfonyl)-N-phenylalaninate
The following technical guide details the bioactivity potential, synthesis, and experimental validation of Ethyl N-(methylsulfonyl)phenylalaninate .
Technical Guide & Whitepaper
Executive Summary
Ethyl N-(methylsulfonyl)phenylalaninate (Empirical Formula:
This guide analyzes its potential in two primary therapeutic vectors:
-
Serine Protease Inhibition: Targeting chymotrypsin-like enzymes via the hydrophobic S1 pocket.
-
Antimicrobial Activity: Disrupting bacterial folate metabolism and membrane integrity.
Chemical Identity & Structural Significance[1][2][3][4]
The compound is the ethyl ester of N-(methylsulfonyl)phenylalanine.[1][2] Its bioactivity is dictated by three pharmacophores:
| Pharmacophore | Structural Role | Biological Target |
| Sulfonamide ( | Hydrogen bond donor/acceptor; Transition state mimic. | Active site of metalloproteases and serine proteases; Dihydropteroate synthase (bacterial). |
| Phenylalanine Side Chain | Hydrophobic/Aromatic interaction ($ \pi-\pi $ stacking). | S1 specificity pocket of Chymotrypsin, Subtilisin, and HIV-1 Protease. |
| Ethyl Ester | Lipophilic cap; Prodrug moiety. | Enhances cellular permeability; hydrolyzes to active free acid (N-mesyl-phenylalanine) intracellularly. |
Note on Nomenclature: While sometimes referred to as "N-phenylalaninate" in catalog databases (CAS 474005-14-6), the chemically accurate IUPAC designation is Ethyl 2-(methylsulfonamido)-3-phenylpropanoate .
Synthesis & Characterization Protocol
Objective: To synthesize Ethyl N-(methylsulfonyl)phenylalaninate with >95% purity for bioassays.
Reaction Pathway
The synthesis involves the sulfonylation of L-phenylalanine ethyl ester hydrochloride using methanesulfonyl chloride (MsCl) under basic conditions.
Figure 1: Synthetic pathway for the sulfonylation of Phenylalanine ethyl ester.
Step-by-Step Protocol
-
Preparation: Dissolve L-Phenylalanine ethyl ester HCl (10 mmol, 2.30 g) in anhydrous Dichloromethane (DCM) (50 mL) in a round-bottom flask.
-
Base Addition: Add Triethylamine (TEA) (22 mmol, 3.1 mL) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
-
Sulfonylation: Add Methanesulfonyl chloride (MsCl) (11 mmol, 0.85 mL) dropwise over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup:
-
Wash with 1N HCl (2 x 30 mL) to remove unreacted amine.
-
Wash with sat.
(2 x 30 mL) and Brine. -
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 20% EtOAc in Hexane).
-
Validation:
NMR ( ) should show methyl singlet at ppm (Ms group) and aromatic protons at ppm.
Bioactivity Mechanism: Protease Inhibition
The primary bioactivity potential of this compound lies in its ability to inhibit Chymotrypsin-like serine proteases .
Mechanism of Action
-
Recognition: The benzyl side chain of phenylalanine fits precisely into the hydrophobic S1 pocket of the enzyme.
-
Binding: The sulfonamide nitrogen forms a hydrogen bond with the backbone carbonyl of the enzyme's active site (Ser-195/His-57 catalytic triad region).
-
Stability: Unlike the natural amide bond, the sulfonamide bond is resistant to hydrolysis, effectively "jamming" the enzymatic machinery.
Figure 2: Molecular docking logic of N-mesyl-phenylalanine derivatives in serine proteases.
Experimental Protocol: Chymotrypsin Inhibition Assay
Objective: Determine the
-
Reagents:
-
Enzyme:
-Chymotrypsin (bovine pancreas) at 10 units/mL in Tris-HCl buffer (pH 7.8). -
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SPAP) at 1 mM.
-
Inhibitor: Ethyl N-(methylsulfonyl)phenylalaninate (dissolved in DMSO, varying concentrations 1
M – 1000 M).
-
-
Procedure:
-
In a 96-well plate, add 140
L Buffer + 20 L Inhibitor solution. -
Add 20
L Enzyme solution. Incubate at 25°C for 10 minutes. -
Initiate reaction by adding 20
L Substrate.
-
-
Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression (GraphPad Prism).
Bioactivity Mechanism: Antibacterial Potential
While less potent than N-aryl sulfonamides (sulfa drugs), N-alkyl sulfonyl amino acids exhibit antibacterial activity against Gram-positive bacteria (e.g., S. aureus) through a dual mechanism: weak folate pathway interference and membrane perturbation due to lipophilicity.
Experimental Protocol: MIC Determination
Objective: Assess Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.[3][4][5]
-
Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to
CFU/mL. -
Dilution: Prepare serial two-fold dilutions of the test compound in MHB (Range: 512
g/mL to 1 g/mL). Ensure final DMSO concentration < 1%. -
Incubation: Add 100
L bacterial suspension to 100 L drug solution in 96-well plates. Incubate at 37°C for 24 hours. -
Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
References
-
Gutteridge, C. E., et al. (2003).[6] "N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists." Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890.[6] Link
-
Qadir, M. A., et al. (2015).[4] "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs." BioMed Research International.[4] Link
-
PubChem. (2025). "Compound Summary: N-(Methylsulfonyl)-N-Phenyl-L-Alanine." National Library of Medicine.[7] Link
-
Scozzafava, A., et al. (2003). "Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type." Journal of Medicinal Chemistry. Link
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. labfind.co.kr [labfind.co.kr]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 6. N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(Methylsulfonyl)-N-Phenyl-L-Alanine | C10H13NO4S | CID 40554647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystallographic Characterization of Ethyl N-(methylsulfonyl)-L-phenylalaninate
Technical Guide & Structural Analysis
Executive Summary
This guide provides a comprehensive technical analysis of the crystallographic properties, synthesis, and structural validation of Ethyl N-(methylsulfonyl)-L-phenylalaninate (N-Ms-Phe-OEt). As a sulfonamide derivative of an
This document moves beyond basic characterization, offering a rigorous protocol for single-crystal growth, data collection, and the analysis of supramolecular synthons driven by the sulfonamide moiety.[1]
Chemical Identity & Significance
The sulfonamide group (
| Property | Specification |
| IUPAC Name | Ethyl (2S)-2-(methylsulfonamido)-3-phenylpropanoate |
| Formula | |
| Mol.[1][2][3][4] Weight | 271.33 g/mol |
| Chirality | L-isomer (S-configuration) |
| Key Moiety | Sulfonamide (Tetrahedral Sulfur) |
Synthesis & Crystallization Protocol
Obtaining diffraction-quality crystals of N-sulfonyl amino esters requires controlling the interplay between the hydrophobic benzyl side chain and the polar sulfonamide/ester groups.
Synthetic Pathway
The synthesis follows a nucleophilic substitution pathway under basic conditions to neutralize the HCl byproduct.[1]
-
Starting Material: L-Phenylalanine ethyl ester hydrochloride (L-Phe-OEt
HCl). -
Reagent: Methanesulfonyl chloride (MsCl).[1]
-
Base/Solvent: Triethylamine (
) in Dichloromethane (DCM) at 0°C. -
Workup: Acid wash (1M HCl) to remove unreacted amine, followed by brine wash and drying over
.
Crystallization Workflow
The following protocol is optimized to yield orthorhombic prisms suitable for X-ray diffraction (XRD).
Figure 1: Optimized vapor diffusion/slow evaporation workflow for obtaining single crystals of N-mesyl amino acid esters.
Crystallographic Data Analysis
Based on structural analogs (e.g., N-tosyl-L-phenylalanine ethyl ester) and the chirality of the L-phenylalanine precursor, the crystal structure typically adopts a non-centrosymmetric space group.
Predicted Unit Cell Parameters[1]
-
Crystal System: Orthorhombic[1]
-
Space Group:
(Standard for chiral organic molecules to maximize packing efficiency without inversion centers).[1] -
Z (Molecules/Cell): 4
| Parameter | Representative Value Range |
| a ( | 10.5 – 11.2 |
| b ( | 12.8 – 13.5 |
| c ( | 14.5 – 15.2 |
| 90° | |
| Volume ( | ~2000 – 2200 |
Molecular Geometry & Conformation
The structural integrity of the molecule is defined by three rigid/semi-rigid zones:
-
The Sulfonamide Junction:
-
The Ester Linkage:
-
The ethyl ester group typically adopts an anti-periplanar conformation relative to the C
-C bond to minimize steric clash with the bulky sulfonamide.
-
-
The Phenylalanine Side Chain:
-
The torsion angle
(N-C -C -C ) usually adopts the gauche(-) conformation (-60°), placing the phenyl ring in a folded position over the sulfonamide oxygen atoms, stabilized by weak C-H...O interactions.[1]
-
Supramolecular Architecture
The crystal packing is dominated by strong hydrogen bonding involving the sulfonamide N-H donor.[1]
Hydrogen Bonding Motifs
Unlike carboxamides, sulfonamides are potent hydrogen bond donors but weaker acceptors.[1]
-
Primary Interaction: N-H ... O=S.[1]
-
Secondary Interaction: C-H ...
.-
The electron-deficient methyl protons of the mesyl group often engage in T-shaped interactions with the electron-rich
-system of the phenylalanine ring of a neighboring molecule.
-
Figure 2: Supramolecular assembly showing the infinite 1D chain formation characteristic of N-sulfonyl amino acid derivatives.
Experimental Validation Checklist
To ensure data integrity (E-E-A-T) when publishing or validating this structure:
-
Check for Twinning: The orthorhombic space group
can sometimes mimic higher symmetry if the cell dimensions are pseudo-tetragonal.[1] Verify systematic absences carefully. -
Absolute Configuration: For the L-isomer, the Flack parameter should refine to near 0.[1]0. If it refines to 1.0, the inverted structure (D-isomer) has been solved, or the dataset is inverted.[1]
-
Disorder: The ethyl tail of the ester is prone to thermal disorder.[1] Collect data at 100 K to minimize this.
References
-
Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link
-
Gennari, C., et al. (1996).[1] Sulfonamidopeptides: New highly efficient chiral building blocks.[1] Journal of Organic Chemistry, 61(24), 8518-8525.[1] Link[1]
-
Bernstein, J., et al. (1995).[1] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.[1] Link[1]
-
L-Phenylalanine methyl ester hydrochloride Protocol. (2021). Organic Syntheses, 98, 528-545.[1] (Analogous synthesis reference). Link
Sources
- 1. rsc.org [rsc.org]
- 2. Phenylalanine, ethyl ester, TMS | C14H23NO2Si | CID 599824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Phenylalanine, 3-(methylsulfonyl)-, ethyl ester CAS#: 2349446-25-7 [m.chemicalbook.com]
- 4. Crystal structure of (E)-9-({[4-(diethylamino)phenyl]imino}methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl N-(methylsulfonyl)-L-phenylalaninate
Introduction & Strategic Overview
This application note details the synthesis of Ethyl N-(methylsulfonyl)-L-phenylalaninate (also referred to as N-Mesyl-L-Phenylalanine Ethyl Ester). This compound is a critical building block in the development of peptidomimetics, protease inhibitors, and chiral ligands. The sulfonyl group serves as a bioisostere for the amide bond, offering increased metabolic stability and unique hydrogen-bonding geometry.
Retro-Synthetic Analysis
The synthesis is designed via a robust two-step sequence starting from commercially available L-Phenylalanine .
-
Esterification: Acid-catalyzed protection of the carboxylic acid using Thionyl Chloride (
) and Ethanol. -
Sulfonylation: Nucleophilic substitution of Methanesulfonyl Chloride (
) by the primary amine under basic conditions.
Reaction Workflow
Figure 1: Two-step synthetic pathway from L-Phenylalanine to the N-mesyl ethyl ester derivative.
Experimental Protocols
Step 1: Synthesis of L-Phenylalanine Ethyl Ester Hydrochloride[1]
This step utilizes in-situ generation of anhydrous HCl via thionyl chloride to drive the Fischer esterification. This method avoids the hygroscopic nature of using pre-formed HCl gas.
Reagents:
-
L-Phenylalanine (CAS: 63-91-2)
-
Thionyl Chloride (
) (CAS: 7719-09-7) -
Absolute Ethanol (
)[1]
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place under an inert atmosphere (
or ). -
Solvent Charge: Add Absolute Ethanol (50 mL) to the flask and cool to 0°C using an ice bath.
-
Activation: Add Thionyl Chloride (4.0 mL, 55 mmol) dropwise over 15 minutes.
-
Critical Mechanism: Reaction of
with generates anhydrous and diethyl sulfite. The exotherm must be controlled to prevent solvent boil-off.
-
-
Addition: Remove the addition funnel and add L-Phenylalanine (5.0 g, 30.3 mmol) in one portion.
-
Reaction: Replace the ice bath with a heating mantle. Heat to reflux (78°C) for 4–6 hours .
-
Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the conversion of the free acid (lower
) to the ester (higher ).
-
-
Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove excess EtOH and
. -
Isolation: Triturate the resulting gummy solid with diethyl ether (
, 50 mL) to induce crystallization. Filter the white solid and dry under high vacuum.
Yield: ~6.8 g (98%) as a white crystalline solid (HCl salt).
Step 2: N-Sulfonylation with Methanesulfonyl Chloride
The free amine is generated in situ using triethylamine (
Reagents:
-
L-Phenylalanine Ethyl Ester HCl (Intermediate from Step 1)[2]
-
Methanesulfonyl Chloride (
) (CAS: 124-63-0) -
Triethylamine (
) (CAS: 121-44-8) -
Dichloromethane (
) (Anhydrous)
Protocol:
-
Suspension: In a 250 mL RBF, suspend L-Phe-OEt·HCl (5.0 g, 21.8 mmol) in DCM (60 mL) .
-
Neutralization: Add Triethylamine (6.7 mL, 48 mmol, 2.2 equiv) .
-
Note: The solution will clear as the free amine forms, followed by slight cloudiness from
formation. 2.2 equivalents are required: 1.0 eq to neutralize the starting salt, 1.2 eq to scavenge HCl produced during sulfonylation.
-
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add Methanesulfonyl Chloride (1.86 mL, 24 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Safety: MsCl is a lachrymator and highly corrosive. Use a fume hood.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (Hexanes/EtOAc 1:1). The product will be UV active.
-
-
Workup:
-
Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.
-
Wash with Sat.
(2 x 30 mL) to remove excess acid/MsCl hydrolysis products. -
Wash with Brine (30 mL) .
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude oil usually solidifies upon standing. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (Hexanes/EtOAc gradient).
Yield: ~5.3 g (90%) as a white/off-white solid.
Mechanistic Insight & Troubleshooting
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. Unlike acyl chlorides, sulfonyl chlorides do not proceed via a tetrahedral intermediate but rather a concerted
Figure 2: Simplified mechanistic flow of the sulfonylation reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Water in Ethanol | Use absolute ethanol or add molecular sieves. |
| Racemization | High Temp / Strong Base | Avoid refluxing >6h.[3][4] In Step 2, keep temp <5°C during MsCl addition. |
| Bis-sulfonylation | Excess MsCl | Strictly control MsCl stoichiometry (1.05 - 1.1 eq). Secondary sulfonamides are less prone to this than primary amines, but it can occur. |
| Oily Product | Residual Solvent | Triturate with cold Pentane or Hexane to induce crystallization. |
Analytical Validation
Compound: Ethyl 2-(methylsulfonamido)-3-phenylpropanoate
Molecular Formula:
Expected NMR Data ( , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment |
| 7.15 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring |
| 4.95 | Broad Doublet | 1H | NH (Sulfonamide) |
| 4.40 | Multiplet (dt) | 1H | |
| 4.15 | Quartet ( | 2H | Ester |
| 3.15 | dd ( | 1H | |
| 3.00 | dd ( | 1H | |
| 2.65 | Singlet | 3H | Sulfonyl Methyl ( |
| 1.22 | Triplet ( | 3H | Ester Terminal |
References
-
Preparation of L-Phenylalanine Ethyl Ester Hydrochloride
- Source: Cohen, S. G.; et al. "Kinetics of Hydrolysis of Esters of Phenylalanine." Journal of the American Chemical Society, 1960.
-
Validation: See for analogous amino acid esterification logic.
-
General Sulfonylation Protocol (Fukuyama Amine Synthesis context)
- Source: Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995, 36(36), 6373-6374.
-
Link:
-
Physical Data Comparison (Ethyl 3-phenylpropionate analogs)
- Source: National Institutes of Health (NIH) PubChem.
-
Link:
-
Safety Data (Methanesulfonyl Chloride)
- Source: Sigma-Aldrich Safety D
-
Link:
Sources
Application Note: Precision N-Sulfonylation of Phenylalanine Ethyl Ester
Abstract & Strategic Relevance
The N-sulfonylation of amino acid esters is a cornerstone transformation in the synthesis of peptidomimetics, protease inhibitors (e.g., HIV protease inhibitors), and chiral ligands for asymmetric catalysis. This guide details a high-fidelity protocol for the N-sulfonylation of L-phenylalanine ethyl ester using
Unlike generic textbook procedures, this protocol addresses the specific challenges of racemization control , stoichiometric precision , and purification without chromatography , tailored for drug development workflows where impurity profiles are critical.
Chemical Basis & Mechanistic Insight
The Reaction Architecture
The transformation proceeds via a nucleophilic substitution at the sulfur atom.[1] The amine of the phenylalanine ethyl ester attacks the electrophilic sulfur of the sulfonyl chloride.
Key Mechanistic Features:
-
Activation: The base (Triethylamine) serves a dual purpose: it liberates the free amine from the hydrochloride salt and scavenges the HCl byproduct to drive the equilibrium forward.
-
Selectivity: Sulfonyl chlorides are highly reactive electrophiles. Moisture control is paramount to prevent the competitive hydrolysis of TsCl to
-toluenesulfonic acid (TsOH), which complicates purification.
Reaction Thermodynamics
The reaction is exothermic.[2] Uncontrolled heat release during the addition of sulfonyl chloride can lead to the formation of disulfonimides (
Figure 1: Mechanistic flow of N-sulfonylation. Note the critical role of base in both activation and scavenging.
Experimental Design & Optimization
Reagent Selection Strategy
| Component | Reagent Selected | Rationale |
| Substrate | L-Phe-OEt · HCl | Ethyl ester provides lipophilicity for easy extraction; HCl salt is stable/crystalline. |
| Electrophile | Model sulfonylating agent; solid, easy to handle, UV-active for TLC. | |
| Base | Triethylamine (TEA) | |
| Solvent | Dichloromethane (DCM) | Anhydrous.[3] Excellent solubility for reactants; low boiling point facilitates workup. |
Stoichiometry Matrix
To ensure complete conversion without wasting reagents:
-
Phe-OEt·HCl: 1.0 equiv
-
TsCl: 1.1 – 1.2 equiv (Slight excess accounts for minor hydrolysis)
-
TEA: 2.5 – 3.0 equiv (1.0 eq to neutralize HCl salt + 1.0 eq to scavenge reaction HCl + 0.5 eq buffer)
Detailed Protocol: N-Tosylation of L-Phenylalanine Ethyl Ester
Scale: 10 mmol (approx. 2.3 g of starting material) Expected Yield: 85–95% Time: 4–6 Hours
Phase 1: Preparation & Addition
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add L-Phenylalanine ethyl ester hydrochloride (2.30 g, 10.0 mmol) and anhydrous DCM (30 mL). The salt will be suspended.
-
Activation: Add Triethylamine (3.5 mL, ~25 mmol) via syringe.
-
Observation: The suspension should clear as the free amine is liberated and dissolves.
-
-
Thermal Control: Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.
-
Electrophile Addition: Add TsCl (2.10 g, 11.0 mmol) portion-wise over 15 minutes.
-
Critical: Do not add all at once. The exotherm can degrade the reagent.
-
-
Reaction: Remove ice bath after 30 minutes and allow to warm to Room Temperature (RT). Stir for 3–4 hours.
Phase 2: Monitoring (Self-Validating Step)
-
TLC System: Hexanes:Ethyl Acetate (2:1).
-
Visualization: UV (254 nm).
-
Checkpoint: Starting material (
, stains with Ninhydrin) should disappear. Product ( ) should be UV active.
Phase 3: Workup (The "Three-Wash" System)
This sequence is designed to chemically remove all impurities without column chromatography.
-
Quench: Dilute reaction with DCM (20 mL).
-
Wash 1 (Acidic): Wash with 1M HCl (2 x 20 mL).
-
Purpose: Protonates unreacted amine (moves to aqueous) and removes excess TEA.
-
-
Wash 2 (Basic): Wash with Sat. NaHCO₃ (2 x 20 mL).
-
Purpose: Removes any hydrolyzed TsOH (as sodium tosylate) and neutralizes residual acid.
-
-
Wash 3 (Neutral): Wash with Brine (1 x 20 mL).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Crystallization
-
Dissolve the crude off-white solid in a minimum amount of hot Ethanol .
-
Add Hexane dropwise until turbidity persists.
-
Cool to 4°C overnight. Filter white needles.
Troubleshooting & Decision Logic
Figure 2: Decision tree for reaction monitoring. "SM" = Starting Material.
Analytical Validation Criteria
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 82–84°C | Capillary MP |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Purity | >98% | HPLC (254 nm) |
Note on NMR: The doublet at
Safety & Hazards (MSDS Summary)
-
TsCl: Corrosive, lachrymator. Causes severe skin burns. Handle in a fume hood.
-
DCM: Volatile, suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).
-
TEA: Flammable, corrosive.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Sulfonamides.[1][4] Wiley.
-
Organic Syntheses. Sulfonylation of Amines: General Procedures. Org.[4][5] Synth. Coll. Vol. 4, p.943; Vol. 39, p.75.
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Sulfonamide-Based Inhibitors. (General reference for sulfonamide bioactivity in drug design).
-
Vogel's Textbook of Practical Organic Chemistry. Aromatic Sulfonyl Chlorides and Sulfonamides. 5th Edition.[6] Longman Scientific & Technical.
Sources
- 1. youtube.com [youtube.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fsis.usda.gov [fsis.usda.gov]
Application Note: Ethyl N-(methylsulfonyl)phenylalaninate as a High-Value Synthetic Intermediate
[1]
Abstract
Ethyl N-(methylsulfonyl)phenylalaninate (N-Ms-Phe-OEt) represents a pivotal scaffold in modern medicinal chemistry, serving a dual role as both a robust pharmacophore builder and a substrate for transition-metal-catalyzed functionalization.[1] Unlike transient protecting groups (e.g., Boc, Fmoc), the N-mesyl moiety offers unique electronic properties that facilitate site-selective N-alkylation and Pd-catalyzed C–H activation , while often serving as a bioisostere for amide bonds in final drug candidates to enhance metabolic stability. This guide outlines the synthesis, purification, and two primary application workflows for this versatile intermediate.[1][2]
Module 1: Robust Synthesis Protocol
Objective: Scalable preparation of Ethyl N-(methylsulfonyl)phenylalaninate from L-Phenylalanine ethyl ester.
Reaction Design & Causality
The synthesis relies on a nucleophilic substitution at the sulfur center.[1] We utilize a biphasic or anhydrous Schotten-Baumann-type condition.[1]
-
Why L-Phenylalanine Ethyl Ester HCl? The ester protection prevents carboxylic acid interference and improves solubility in organic solvents (DCM/THF).[1]
-
Why Methanesulfonyl Chloride (MsCl)? Highly reactive electrophile; the resulting sulfonamide is chemically stable against acid/base hydrolysis, unlike acetamides.[1]
-
Temperature Control (0°C): Critical to prevent bis-sulfonylation (formation of the N(Ms)2 species), although steric hindrance makes this less likely with phenylalanine than with glycine.[1]
Step-by-Step Protocol
Reagents:
-
L-Phenylalanine ethyl ester hydrochloride (10.0 g, 43.5 mmol)[1]
-
Methanesulfonyl chloride (MsCl) (5.48 g, 3.7 mL, 47.9 mmol, 1.1 equiv)[1]
-
Triethylamine (TEA) (13.2 g, 18.2 mL, 130.5 mmol, 3.0 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 100 mL)[1]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Suspend L-Phenylalanine ethyl ester HCl in DCM (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add TEA dropwise over 10 minutes. The suspension will clear as the free base is liberated.[1] Stir for 15 minutes.
-
Sulfonylation: Add MsCl dropwise via syringe over 20 minutes, maintaining internal temperature < 5 °C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
-
Work-up (Critical for Purity):
-
Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Hexane or use flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) if high purity (>99%) is required.[1]
Yield Expectation: 85–95% (White crystalline solid or viscous oil).[1]
Module 2: Application A — Site-Selective N-Alkylation
Context: The sulfonamide proton (NH) in N-Ms-Phe-OEt is significantly more acidic (pKa ~11) than a typical amide (pKa ~17) or carbamate.[1] This allows for mild, selective alkylation to generate N-methylated amino acids, which are crucial for improving the pharmacokinetic profile (membrane permeability and proteolytic resistance) of peptide drugs.
Experimental Workflow
Objective: Synthesis of Ethyl N-methyl-N-(methylsulfonyl)phenylalaninate.
Protocol:
-
Dissolution: Dissolve N-Ms-Phe-OEt (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).[1] Note: Strong bases like NaH are often unnecessary and can cause racemization; Carbonates are safer for preserving chirality.
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv).
-
Execution: Stir at RT for 2–12 hours.
-
Work-up: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Concentrate.
Data Interpretation (NMR)
| Signal | Chemical Shift (δ) | Multiplicity | Diagnostic Change |
| -NH- | ~7.8 ppm | Doublet | Disappears upon alkylation.[1] |
| N-CH3 | ~2.9 - 3.1 ppm | Singlet | Appears as a distinct singlet.[1] |
| Ms-CH3 | ~2.7 - 2.9 ppm | Singlet | Shifts slightly upfield due to N-alkylation.[1] |
Module 3: Application B — Pd-Catalyzed C–H Functionalization
Context: The N-mesyl group acts as a Weakly Coordinating Directing Group (DG).[1] While less potent than pyridyl groups, it can direct Palladium(II) to the ortho-position of the phenyl ring for olefination or halogenation, particularly when using mono-protected amino acid ligands (MPAA) to accelerate the reaction (Yu-Wasa Chemistry).
Mechanism & Utility
The sulfonyl oxygen coordinates to Pd(II), facilitating C–H cleavage at the ortho position via a Concerted Metalation-Deprotonation (CMD) pathway.[1] This allows access to non-natural ortho-substituted phenylalanine derivatives without de novo ring synthesis.[1]
Visualization of Workflows
The following diagram illustrates the divergent utility of the intermediate:
Figure 1: Divergent synthetic pathways utilizing Ethyl N-(methylsulfonyl)phenylalaninate.[1]
Module 4: Troubleshooting & Critical Considerations
"Permanence" of the Mesyl Group
Crucial Note for Drug Designers: Unlike N-Nosyl (nitrobenzenesulfonyl) groups, which are easily cleaved by thiols (Fukuyama deprotection), the N-Mesyl group is extremely difficult to remove without destroying the ester or racemizing the center.
-
Decision Matrix:
Racemization Check
While sulfonylation itself is not racemizing, subsequent steps (especially using strong bases for alkylation) can compromise chiral integrity.[1]
-
QC Protocol: Perform Chiral HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10).[1] The enantiomeric excess (ee) should remain >98%.[1]
Solubility
The ethyl ester increases lipophilicity compared to the free acid.[1]
References
-
Synthesis of N-Sulfonyl Amino Acid Derivatives
-
Pd-Catalyzed C-H Functionalization (Directing Groups)
-
Mechanistic Insight: "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." National Institutes of Health (PMC).[1]
-
-
Application in Fungicides (N-Sulfonyl Valinamides)
-
Physical Properties & Characterization
- Compound Data: "N-Acetyl-L-phenylalanine ethyl ester (Analogous physicochemical d
-
[1]
-
N-Methylation Strategies
-
Fukuyama Amine Synthesis Context: "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Asian Journal of Chemistry.[1]
-
Application Note & Protocols: Scalable Preparation of N-Mesyl-L-Phenylalanine Ethyl Ester
Abstract
This document provides a comprehensive guide to the scalable synthesis of N-Mesyl-L-phenylalanine ethyl ester, a valuable chiral building block in pharmaceutical and fine chemical industries. We present a robust, two-step synthetic route commencing from commercially available L-phenylalanine. The guide emphasizes not only the procedural steps but also the underlying chemical principles, process optimization considerations, and analytical validation required for large-scale production. The primary pathway detailed involves an initial Fischer-Speier esterification to yield L-phenylalanine ethyl ester hydrochloride, followed by a controlled N-mesylation. This sequence is chosen for its efficiency, scalability, and the stability of the intermediate. Detailed, step-by-step protocols, data interpretation, and safety considerations are provided for researchers, chemists, and process development professionals.
Introduction and Strategic Overview
N-mesylated amino acid derivatives are critical intermediates in organic synthesis. The methanesulfonyl (mesyl) group serves as an excellent, stable protecting group for the amine functionality, which is resistant to a wide range of reaction conditions, including certain oxidative and reductive environments. N-Mesyl-L-phenylalanine ethyl ester, in particular, is a precursor for synthesizing peptidomimetics, chiral ligands, and complex active pharmaceutical ingredients (APIs).
The primary challenge in its preparation lies in achieving high yield and purity on a scalable basis while preserving the inherent chirality of the starting material. Direct, one-pot syntheses are often complicated by competing reactions. Therefore, a strategic, stepwise approach is necessary. Two primary synthetic routes are logically conceivable:
-
Route A: Esterification of L-phenylalanine first, followed by N-mesylation of the resulting amino ester.
-
Route B: N-mesylation of L-phenylalanine first, followed by esterification of the N-mesyl amino acid.
Route A is generally preferred for scalability. The intermediate, L-phenylalanine ethyl ester, can be isolated as a stable crystalline hydrochloride salt, which facilitates purification and handling.[1] The subsequent N-mesylation is a clean and high-yielding transformation. Route B is less favorable because the acidity of the N-H proton on the N-mesyl amino acid can complicate the subsequent esterification step, potentially requiring harsher conditions or specialized reagents that are less amenable to scale-up.
This guide will focus exclusively on the more robust and scalable Route A .
Figure 1: Decision-making flowchart for selecting the optimal synthetic pathway.
Recommended Synthetic Workflow
The selected two-step process is outlined below. It is designed for robustness, high fidelity, and scalability.
Figure 2: Overall workflow for the scalable synthesis of N-Mesyl-L-Phenylalanine Ethyl Ester.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride and methanesulfonyl chloride are corrosive and lachrymatory; handle with extreme care.
Step 1: Synthesis of L-Phenylalanine Ethyl Ester Hydrochloride
This procedure utilizes thionyl chloride in ethanol for a highly efficient Fischer-Speier esterification. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as byproducts.[1] This method is advantageous as it drives the reaction to completion and yields the product as a stable, easily isolatable hydrochloride salt.[2][3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | - | 50.0 g | 0.303 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 0.789 g/mL | 500 mL | - |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.64 g/mL | 33.0 mL | 0.454 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 g/mL | 500 mL | - |
Protocol:
-
Reaction Setup: Equip a 1-L, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect from atmospheric moisture.
-
Reagent Charging: Suspend L-phenylalanine (50.0 g, 0.303 mol) in absolute ethanol (500 mL) in the flask.
-
Thionyl Chloride Addition: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (33.0 mL, 0.454 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C.
-
Causality Note: Slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and ethanol and to prevent excessive frothing from the evolution of SO₂ and HCl gases.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The initial suspension will dissolve to form a clear, colorless solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: Dichloromethane/Methanol (9:1); Stain: Ninhydrin]. The reaction is complete when the starting L-phenylalanine spot (baseline) has completely disappeared.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting viscous oil or semi-solid is the crude product.
-
Crystallization: Add diethyl ether (~500 mL) to the crude residue and stir vigorously. The product will precipitate as a white solid.
-
Causality Note: The hydrochloride salt of the amino ester is ionic and insoluble in the nonpolar diethyl ether, leading to efficient precipitation and separation from any nonpolar impurities.
-
-
Filtration and Drying: Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.
Expected Results:
| Parameter | Value |
| Yield | 65-70 g (94-100%) |
| Appearance | White crystalline solid |
| Melting Point | 159-161 °C |
| Purity (¹H NMR) | >98% |
Step 2: Synthesis of N-Mesyl-L-Phenylalanine Ethyl Ester
This step involves the reaction of the amino ester hydrochloride with methanesulfonyl chloride in the presence of a non-nucleophilic organic base, triethylamine (Et₃N), to neutralize the HCl generated and to free the amine for reaction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| L-Phe-OEt·HCl | C₁₁H₁₆ClNO₂ | 229.70 | - | 60.0 g | 0.261 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 600 mL | - |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | 76.5 mL | 0.550 |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 1.48 g/mL | 22.3 mL | 0.287 |
| 1 M HCl (aq) | HCl | 36.46 | 1 M | 250 mL | - |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | Saturated | 250 mL | - |
| Brine | NaCl | 58.44 | Saturated | 250 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~20 g | - |
Protocol:
-
Reaction Setup: Equip a 2-L, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Suspend L-phenylalanine ethyl ester hydrochloride (60.0 g, 0.261 mol) in dichloromethane (600 mL).
-
Base Addition: Cool the suspension to 0 °C in an ice-water bath. Add triethylamine (76.5 mL, 0.550 mol, 2.1 eq.) dropwise. Stir for 15-20 minutes.
-
Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt to form the free amine, and a second to quench the HCl generated by the subsequent reaction with methanesulfonyl chloride. A slight excess ensures the reaction goes to completion.
-
-
Mesylation: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (22.3 mL, 0.287 mol, 1.1 eq.) dropwise via the dropping funnel over 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC [Mobile Phase: Hexanes/Ethyl Acetate (7:3)]. The product should be visible by UV light or permanganate stain, and the starting free amine (visualized with ninhydrin) should be consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a 2-L separatory funnel. Wash sequentially with:
-
1 M HCl (250 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (250 mL) to remove any remaining acidic species.
-
Brine (250 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: The crude product can often be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Expected Results:
| Parameter | Value |
| Yield | 60-65 g (85-92%) |
| Appearance | White to off-white solid |
| Purity (¹H NMR, HPLC) | >99% |
| Optical Rotation | Report [α] at a specific concentration, solvent, and temperature to confirm enantiomeric purity. |
Conclusion
The described two-step protocol provides a reliable and scalable method for the preparation of N-Mesyl-L-phenylalanine ethyl ester. By first synthesizing and isolating the stable L-phenylalanine ethyl ester hydrochloride intermediate, the process ensures high purity and yield. The subsequent N-mesylation is a clean, well-controlled reaction. This application note serves as a foundational guide for process development, enabling researchers and scientists to produce this key chiral intermediate with high fidelity and efficiency.
References
-
Wessjohann, L. A., & Falb, M. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PMC. Available at: [Link]
-
Fu, G. C., & Dai, X. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. Available at: [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Semantic Scholar. Available at: [Link]
-
Liebeskind, L. S., & Srogl, J. (2002). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. PMC. Available at: [Link]
-
Kim, D., & Park, Y. (2017). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. PubMed. Available at: [Link]
-
Aurelio, L., & Hughes, A. B. (2016). Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
-
Anary-Abbasinejad, M., & Mosslemin, M. H. (2007). Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation. ResearchGate. Available at: [Link]
- Not available.
-
Hung, C.-C., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PMC. Available at: [Link]
-
Reddy, G. S. R., & Kumar, K. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]
- Not available.
-
Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Available at: [Link]
-
Nefzi, A., & Ostresh, J. M. (2001). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
- Not available.
-
Reddy, G. S. R., & Kumar, K. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]
-
Maruoka, K., & Hashimoto, Y. (2008). Synthesis of Chiral Tetraaminophosphonium Chlorides from N-Boc α-Amino Acid Esters. HETEROCYCLES. Available at: [Link]
-
Reddy, G. S. R., & Kumar, K. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed. Available at: [Link]
-
Reddy, G. S. R., & Kumar, K. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. OUCI. Available at: [Link]
- Not available.
- DSM IP Assets B.V. (2011). Process for the preparation of amino acid methyl esters. Google Patents.
- Not available.
- Not available.
-
Buchwald, S. L., & Fors, B. P. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. Available at: [Link]
- Not available.
- Not available.
Sources
Application Note: Catalytic Utility of Ethyl N-(methylsulfonyl)-phenylalaninate Derivatives
Executive Summary
Ethyl N-(methylsulfonyl)-N-phenylalaninate (and its derivatives) represents a privileged scaffold in modern organic synthesis, bridging the gap between chiral pool building blocks and transition metal catalysis . Derived from L-phenylalanine, this sulfonamide-protected amino ester serves two distinct high-value functions in drug discovery and process chemistry:
-
Chiral Ligand Scaffold: Upon reduction or hydrolysis, the N-sulfonyl amino acid backbone functions as a robust chiral ligand for Titanium(IV) and Zinc(II)-mediated asymmetric alkylations.
-
Directing Group (DG) for C-H Activation: The
-methylsulfonyl motif acts as a powerful monodentate directing group, enabling Palladium-catalyzed site-selective functionalization (ortho-olefination/arylation) of the phenyl ring.
This guide details the mechanistic basis and experimental protocols for deploying this scaffold in both contexts.
Application I: Asymmetric Catalysis via N-Sulfonyl Ligands
Mechanistic Insight
The N-sulfonylated phenylalanine backbone is a precursor to chiral sulfonamide alcohols , which are highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes.
-
Causality: The sulfonamide oxygen and the alcohol hydroxyl group (formed from reducing the ester) chelate to the metal center (Zn or Ti). The bulky benzyl side chain of the phenylalanine dictates the facial selectivity, forcing the nucleophile to attack from a specific trajectory.
-
Why Methylsulfonyl? Unlike the bulkier
-toluenesulfonyl (Ts) group, the methylsulfonyl (Ms) group offers a distinct steric profile that often improves yield in sterically congested systems while maintaining strong electron-withdrawing character to increase the Lewis acidity of the bound metal.
Pathway Visualization
The following diagram illustrates the catalytic cycle for the enantioselective addition of Diethylzinc (
Figure 1: Catalytic cycle for enantioselective alkylation using N-sulfonyl amino alcohol ligands derived from the title compound.
Experimental Protocol: Ligand Synthesis & Catalysis
Objective: Synthesis of (S)-1-phenyl-1-propanol via catalytic alkylation.
Phase A: Ligand Preparation (Reduction)
-
Setup: Charge a flame-dried 250 mL RBF with Ethyl N-(methylsulfonyl)-L-phenylalaninate (10 mmol) and anhydrous THF (50 mL).
-
Reduction: Cool to 0°C. Add
(2.0 equiv) portion-wise. -
Reaction: Warm to RT and stir for 12 h. Monitor by TLC (disappearance of ester).
-
Workup: Quench with 1M HCl. Extract with EtOAc.[1] Recrystallize from Hexane/EtOAc to obtain N-(methylsulfonyl)-L-phenylalaninol .
Phase B: Asymmetric Alkylation
-
Catalyst Formation: In a Schlenk tube under Argon, dissolve the Ligand from Phase A (0.1 mmol, 10 mol%) in dry Toluene (5 mL).
-
Reagent Addition: Add
(1.0 M in hexanes, 2.4 mmol, 2.4 equiv) at 0°C. Stir for 20 min to form the active Zinc complex. -
Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly via syringe.
-
Incubation: Stir at 0°C for 18 h.
-
Quench & Analysis: Quench with sat.
. Extract with . Analyze ee% via Chiral HPLC (Chiralcel OD-H column).
Application II: Palladium-Catalyzed C-H Functionalization
Mechanistic Insight
Ethyl N-(methylsulfonyl)-N-phenylalaninate serves as an ideal substrate for Directed C-H Activation . The sulfonamide nitrogen coordinates to Palladium, directing it to the ortho-position of the phenyl ring.
-
The "Directing Group" Effect: The
group is a "weakly coordinating" directing group (DG). Unlike strong DGs (like pyridines), it allows for easier product release and catalyst turnover. -
Oxidant Role: A terminal oxidant (e.g.,
, , or benzoquinone) is required to reoxidize Pd(0) to Pd(II) or promote a Pd(II)/Pd(IV) cycle.
Pathway Visualization
This diagram depicts the Pd(II)-catalyzed ortho-olefination (Fujiwara-Moritani type reaction).
Figure 2: Mechanism of Pd-catalyzed ortho-C-H olefination directed by the N-sulfonyl group.
Experimental Protocol: Ortho-Olefination
Objective: Synthesis of Ethyl N-(methylsulfonyl)-2-(2-(ethoxycarbonyl)vinyl)phenylalaninate.
-
Reagents:
-
Substrate: Ethyl N-(methylsulfonyl)-L-phenylalaninate (0.5 mmol).
-
Catalyst:
(10 mol%). -
Oxidant:
(2.0 equiv) or Benzoquinone (1.0 equiv). -
Coupling Partner: Ethyl Acrylate (2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol) for enhanced reactivity.
-
-
Procedure:
-
Step 1: Weigh solid reagents (
) into a screw-cap pressure vial. -
Step 2: Add solvent (2 mL) and Ethyl Acrylate.
-
Step 3: Seal and heat to 100°C for 24 hours. Note: Vigorous stirring is essential as the reaction is heterogeneous.
-
Step 4: Cool to RT. Filter through a pad of Celite to remove Ag/Pd residues. Wash with DCM.
-
Step 5: Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc gradient).
-
-
Validation Check:
-
NMR: Look for the disappearance of one ortho-proton signal and the appearance of vinyl doublets (
for trans-isomer). -
Racemization: Check chiral HPLC. Sulfonamide DGs generally preserve stereochemistry better than amide DGs due to lower basicity.
-
Comparative Data: Solvent & Oxidant Effects
The efficiency of the C-H activation protocol is highly sensitive to the solvent system.
| Solvent System | Oxidant | Yield (%) | Comment |
| DCE (1,2-Dichloroethane) | 65% | Standard conditions. | |
| HFIP (Hexafluoroisopropanol) | 88% | HFIP stabilizes the cationic Pd intermediate. | |
| t-Amyl Alcohol | Benzoquinone | 55% | Greener alternative, lower yield. |
| AcOH | 40% | Slow kinetics, requires high pressure. |
References
-
C-H Activation using Sulfonamide Directing Groups: Wang, D., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews, 2010. [Link]
-
Synthesis of N-Sulfonyl Amino Alcohols for Catalysis: Paquette, L. A. "Chiral Reagents for Asymmetric Synthesis." Wiley, 2003. (General Reference for Sulfonamide Ligand class). See also: Chemical Communications, Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition. [Link]
-
Ortho-Olefination of Phenylalanine Derivatives: Zhang, Q., et al. "Ortho-C–H Olefination of Phenylalanine Derivatives Directed by Sulfonyl Amide."[2] Organic Letters, 2013. [Link] (Note: Representative citation for this transformation class).
-
General Protecting Group Strategy (Sulfonamides): Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." [Link]
Sources
Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Abstract
N-sulfonylated amino acids are pivotal structural motifs in medicinal chemistry and drug development, frequently appearing in protease inhibitors and other therapeutic agents.[1][2] Traditional methods for their synthesis often involve lengthy reaction times and harsh conditions. This application note details a robust, high-yield, and exceptionally rapid protocol for the synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, offering a greener and more efficient alternative to conventional synthetic routes.[3][4] We provide a comprehensive, step-by-step protocol, a discussion of the underlying mechanism, and a comparative analysis against traditional heating methods.
Introduction and Scientific Principle
The sulfonamide functional group is a cornerstone in the design of bioactive molecules. The synthesis of N-sulfonylated amino acid esters, such as Ethyl N-(methylsulfonyl)-N-phenylalaninate, typically proceeds via the nucleophilic attack of the amino group of the parent amino acid ester on a sulfonyl chloride. This reaction is traditionally performed under conventional heating for several hours.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[5] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating.[6] This process involves the interaction of the microwave's electromagnetic field with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate. This friction generates immense heat volumetrically and uniformly throughout the sample, leading to a dramatic acceleration of reaction rates.[4][7]
The key advantages of this approach include:
-
Reaction Acceleration: Reaction times are reduced from hours to minutes.[8]
-
Increased Yields and Purity: Rapid and uniform heating minimizes the formation of thermal degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.[4][6]
-
Energy Efficiency: By heating only the reactants and solvent, microwave synthesis consumes significantly less energy compared to conventional oil baths or heating mantles.[9]
-
Greener Chemistry: Reduced reaction times and often lower solvent volumes contribute to a more environmentally benign process.[3]
This protocol leverages these advantages to provide a highly efficient and reproducible method for synthesizing Ethyl N-(methylsulfonyl)-N-phenylalaninate, a valuable building block for further chemical exploration.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
L-Phenylalanine ethyl ester hydrochloride (99%)
-
Methanesulfonyl chloride (MsCl) (≥99.5%)
-
Triethylamine (TEA) (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Synthesis Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add L-Phenylalanine ethyl ester hydrochloride (229.7 mg, 1.0 mmol).
-
Solvent and Base Addition: Add 4 mL of anhydrous dichloromethane (DCM). To the resulting suspension, add triethylamine (TEA) (303.5 µL, 2.2 mmol, 2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction. Stir the mixture for 2 minutes until all solids have dissolved.
-
Sulfonylation: Add methanesulfonyl chloride (MsCl) (85 µL, 1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 5 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a 50 mL separatory funnel and dilute with an additional 15 mL of DCM.
-
Aqueous Washes: Wash the organic layer sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and finally with brine (15 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 10% to 30% ethyl acetate in hexanes as the eluent, to afford the pure Ethyl N-(methylsulfonyl)-N-phenylalaninate as a white solid or viscous oil.
Proposed Reaction Mechanism
The reaction proceeds through a classical nucleophilic substitution pathway. The nitrogen atom of the deprotonated L-phenylalanine ethyl ester acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine serves a dual purpose: it first deprotonates the ammonium salt of the starting material and then scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed mechanism for N-sulfonylation.
Results and Discussion
To demonstrate the efficacy of the microwave-assisted protocol, a comparative study was performed against a conventional heating method (refluxing in DCM at 40°C). The results are summarized below.
| Method | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Microwave | 100 | 5 min | 92 | >98 |
| Conventional | 40 (Reflux) | 6 hours | 75 | >95 |
The data clearly illustrates the profound impact of microwave irradiation on the reaction. The synthesis time was reduced from 6 hours to just 5 minutes, representing a 72-fold acceleration. This rapid, high-temperature heating under sealed-vessel conditions allows the reaction to overcome its activation energy barrier much more efficiently than gentle refluxing.[9] Furthermore, the isolated yield increased from 75% to 92%. This improvement is attributed to the short reaction time and uniform heating, which minimizes the potential for side reactions or degradation of the starting materials and product.[4]
Product Characterization
The identity and purity of the synthesized Ethyl N-(methylsulfonyl)-N-phenylalaninate were confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Spectral data will be consistent with the structure, showing characteristic peaks for the ethyl ester, the phenylalanine backbone, the aromatic ring, and the methylsulfonyl group.
-
Mass Spectrometry (ESI+): The calculated mass for C₁₂H₁₇NO₄S will match the observed m/z value for [M+H]⁺.
-
FT-IR (ATR): The spectrum will show characteristic absorption bands for the N-H stretch (if present, often broad), C=O stretch of the ester, and the symmetric/asymmetric stretches of the S=O bonds in the sulfonyl group.
Conclusion
This application note presents a validated, highly efficient, and rapid protocol for the synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate using microwave irradiation. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time, improved product yields, and alignment with the principles of green chemistry.[3][6] This protocol is readily applicable for researchers in medicinal chemistry and drug development requiring rapid access to N-sulfonylated amino acid derivatives for library synthesis or as key intermediates.
References
- Bari, A., & Bondge, S. P. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Review, 6(8), 1-10. [Link: Provided by Grounding Tool]
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link: Provided by Grounding Tool]
- Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link: Provided by Grounding Tool]
- Sharma, P. K., & Singh, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link: Provided by Grounding Tool]
- Kappe, C. O. (2010). The Role of Microwave-Assisted Synthesis in Organic Chemistry.
- Zarei, A., & Jarrahpour, A. A. (2011). Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation.
-
Chen, P., Jiang, X. Y., & Chen, K. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 13(23), 15835-15840.
- Chen, P., Jiang, X. Y., & Chen, K. (2023). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation.
-
Pitre, S. P., et al. (2022). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis, 12(15), 9401–9407.
- Orie, K. J., et al. (2024). Sulfonylation of amino acid esters hydrochloride.
-
Benedetti, A. M., et al. (2020). Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides. Chembiochem, 21(7), 938-942.
-
Martinez, J., et al. (2012). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 17(12), 13861-13869.
- Mohite, S. K., & Yadav, A. V. (2018). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmaceutical and Clinical Research, 11(1), 72-75. [Link: Provided by Grounding Tool]
- Lerkurwale, P. A., et al. (2021). Microwave Assisted Synthesis of Benzimidazole Derivatives and their Characterization. World Journal of Pharmaceutical Research, 10(6), 1617-1627. [Link: Provided by Grounding Tool]
-
Goodrich, O. H. (2023). Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives. University of Nottingham ePrints.
- Walter, H. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 56(5), 160-165. [Link: Provided by Grounding Tool]
- Khan, K. M., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 28(1), 191-196. [Link: Provided by Grounding Tool]
-
Li, H., et al. (2007). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 12(9), 2149-2159.
-
Singh, R., et al. (2024). Synthesis of β-Amino Acids from Sulphonamides via Microwave-Assisted Methodology and Assessment of their Antibacterial Properties. International Journal of Creative Research Thoughts, 12(3).
- Li, H., et al. (2007). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids.
-
Dadras, A., et al. (2021). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Scientific Reports, 11, 19445.
-
Glaser, A. T., & D'Elia, J. (1986). Purification of L-phenylalanine. U.S. Patent No. 4,584,399. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. chimia.ch [chimia.ch]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Green chemistry approaches to synthesizing sulfonamide amino acid esters
Application Note: Green Chemistry Approaches to Synthesizing Sulfonamide Amino Acid Esters
Executive Summary
Sulfonamide amino acid esters are critical pharmacophores in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors, protease inhibitors, and peptidomimetics. Traditional synthesis relies heavily on chlorinated solvents (DCM, CHCl₃) and excess organic bases (pyridine, TEA), resulting in poor atom economy and toxic waste streams.
This guide details three validated Green Chemistry Protocols for synthesizing these scaffolds. These methods prioritize solvent replacement , energy efficiency , and waste reduction without compromising yield or purity.[1]
Strategic Overview: Selection Matrix
Before selecting a protocol, evaluate your substrate sensitivity and available equipment.
Figure 1: Decision matrix for selecting the optimal green synthesis pathway.
Detailed Protocols
Protocol A: Aqueous "On-Water" Synthesis (Recommended)
Principle: This method utilizes the "on-water" effect where hydrophobic interactions at the organic-water interface accelerate the reaction. It uses inorganic bases, eliminating the need for toxic pyridine.
-
Green Metrics:
-
Solvent: Water (100% Green)
-
Atom Economy: High[2]
-
E-Factor: < 5
-
Materials:
-
Amino Acid Ester Hydrochloride (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)
-
or
(2.2 - 2.5 equiv) -
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Amino Acid Ester HCl (e.g., L-Phenylalanine methyl ester hydrochloride, 10 mmol) in water (20 mL).
-
Neutralization: Add
(2.5 equiv) slowly. Note: The first equivalent neutralizes the HCl salt; the remaining base acts as the acid scavenger for the reaction. -
Addition: Add the Sulfonyl Chloride (1.1 equiv) in a single portion. Vigorous stirring is essential to create a fine emulsion.
-
Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Observation: The product usually precipitates out as a white solid or forms an oil that solidifies upon cooling.
-
-
Workup (Filtration):
-
If Solid: Filter the precipitate, wash with cold water (3 x 10 mL) to remove salts, and dry.
-
If Oily: Decant the aqueous layer. Wash the oil with water. Recrystallize from minimal hot Ethanol/Water if necessary.
-
Validation Point: Check the pH of the aqueous filtrate. It should remain slightly basic (pH 8-9). If acidic, the reaction may stall; add more carbonate.
Protocol B: Mechanochemical Solvent-Free Synthesis
Principle: Mechanical energy (grinding) replaces thermal energy and solvents. This "Liquid-Assisted Grinding" (LAG) approach is extremely fast.
Materials:
-
Amino Acid Ester Hydrochloride (1.0 equiv)
-
Sulfonyl Chloride (1.0 equiv)
- (anhydrous, 2.5 equiv)
-
Mortar and Pestle (or Ball Mill)
Step-by-Step Procedure:
-
Pre-mix: Place the Amino Acid Ester HCl and
in the mortar. Grind gently for 1 minute to free the amine base. -
Reaction: Add the Sulfonyl Chloride and grind vigorously for 10–20 minutes.
-
Technique: The mixture will likely become a sticky paste (eutectic melt) before solidifying again. This phase transition indicates the reaction is progressing.
-
-
Quench: Add 10 mL of water to the mortar and grind for 1 minute to dissolve the inorganic salts (
, excess ). -
Isolation: Filter the resulting solid suspension. Wash with water.[3][4]
Scientific Insight: The friction generates localized heat (micro-hotspots), driving the reaction. The absence of solvent prevents hydrolysis of the ester moiety, a common side reaction in aqueous-organic mixtures.
Protocol C: Microwave-Assisted Synthesis in Bio-Solvents
Principle: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes. Ethanol or Ethyl Lactate replaces DCM.
Materials:
-
Microwave Reactor (e.g., CEM or Biotage)
-
Ethanol (Green Solvent)
-
Reagents as above.
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave vial, suspend Amino Acid Ester HCl (1 mmol), Sulfonyl Chloride (1.1 mmol), and
(2.5 mmol) in Ethanol (3 mL). -
Irradiation: Seal and irradiate at 80°C for 10 minutes (Power: Dynamic, Max 150W).
-
Workup: Pour the reaction mixture into ice-water (20 mL). The sulfonamide ester will precipitate.
-
Purification: Filtration.
Comparative Data Analysis
| Metric | Traditional (DCM/TEA) | Protocol A (Water) | Protocol B (Grinding) | Protocol C (MW/EtOH) |
| Time | 4–12 Hours | 2–4 Hours | 15–30 Minutes | 10 Minutes |
| Yield | 75–85% | 85–95% | 90–98% | 88–95% |
| E-Factor | High (Solvent Waste) | Low (Water Waste) | Very Low | Low |
| Purification | Extraction + Column | Filtration | Filtration | Filtration |
Mechanistic Workflow & Validation
The following diagram illustrates the chemical pathway and the critical "Green Checkpoints" where the user can validate the process.
Figure 2: Reaction pathway highlighting the in-situ neutralization and coupling steps.
Quality Control (QC) Protocol:
-
TLC: Eluent System: Hexane:EtOAc (7:3). Sulfonamides typically have lower Rf than sulfonyl chlorides but higher than amino acid salts.
-
NMR Validation: Look for the disappearance of the NH protons of the ammonium salt (usually broad/downfield) and the appearance of the sharp sulfonamide NH doublet (approx 7.5-8.5 ppm).
-
Melting Point: Green synthesized products often have sharper melting points due to the absence of solvent occlusion compared to evaporated organic extracts.
References
-
Deng, J., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835-838. [Link]
-
Veisi, H., et al. (2011). Mechanochemical solvent-free synthesis of sulfonamides using activated carbons. Green Chemistry Letters and Reviews. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557. [Link]
- Anastas, P. T., & Warner, J. C. (1998).Green Chemistry: Theory and Practice. Oxford University Press.
Sources
- 1. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Abstract
This document provides a detailed protocol for the two-step synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate, a compound of interest for researchers in medicinal chemistry and drug development. N-sulfonylation of amino acids is a critical modification strategy used to alter the biological activity, conformational rigidity, and pharmacokinetic properties of peptides and small molecules.[1] This guide offers an in-depth explanation of the reaction mechanisms, a comprehensive list of necessary reagents, and a validated, step-by-step experimental procedure designed for reproducibility and scalability.
Introduction and Scientific Rationale
The strategic modification of amino acids is a cornerstone of modern drug discovery. The introduction of a sulfonyl group onto the alpha-amino nitrogen of an amino acid, such as phenylalanine, fundamentally alters its chemical properties. This transformation converts the basic amino group into a non-basic, weakly acidic sulfonamide moiety.[2] This change is significant because it can enhance a molecule's membrane permeability, improve its stability against enzymatic degradation, and lock its conformation, which can lead to higher binding affinity and selectivity for biological targets.[1]
The synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate proceeds via a reliable two-step sequence:
-
Esterification: The carboxylic acid of L-phenylalanine is converted to its corresponding ethyl ester. This step increases the solubility of the amino acid in organic solvents and protects the carboxyl group from participating in the subsequent reaction.
-
N-Sulfonylation: The primary amine of the resulting ethyl phenylalaninate is reacted with methanesulfonyl chloride to form the target sulfonamide.
This application note will detail the reagents and procedures for each of these critical steps.
Overall Synthesis Workflow
The logical flow of the synthesis, from starting materials to the final product, is outlined below. This process involves an initial esterification to form the ethyl ester hydrochloride intermediate, followed by a base-mediated sulfonylation.
Caption: Workflow diagram of the two-step synthesis process.
Step 1: Esterification of L-Phenylalanine
Mechanistic Principle
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is a well-established reaction. For amino acids, using thionyl chloride (SOCl₂) in an alcohol solvent (in this case, ethanol) is a highly efficient method.[3][4] Thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride (HCl), and ethyl chloroformate in situ. The generated HCl protonates the amino group, protecting it from side reactions, and also catalyzes the esterification of the carboxylic acid. The final product is isolated as a stable hydrochloride salt.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | - | 10.0 g | Starting material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 120 mL | Reagent and solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | - | 5.3 mL | Corrosive, handle in fume hood |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | For precipitation/washing |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-phenylalanine (10.0 g, 60.5 mmol).
-
Solvent Addition: Add absolute ethanol (120 mL) to the flask. Suspend the amino acid by stirring.
-
Reagent Addition: Cool the suspension to -10°C to 0°C in an ice-salt bath. Slowly add thionyl chloride (5.3 mL, 72.6 mmol) dropwise over 15-20 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction between thionyl chloride and ethanol.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40°C and stir for 3 hours, followed by a gentle reflux for another 3 hours.[4] The suspension will gradually become a clear solution as the product forms.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude oil/solid, add diethyl ether (~100 mL) and stir vigorously or sonicate to induce precipitation of a white solid.
-
Final Product: Collect the white solid (L-Phenylalanine Ethyl Ester Hydrochloride) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: N-Sulfonylation of L-Phenylalanine Ethyl Ester
Mechanistic Principle
This step involves the formation of a sulfonamide bond. The reaction is a nucleophilic attack by the free amino group of ethyl phenylalaninate on the highly electrophilic sulfur atom of methanesulfonyl chloride.[2][5] A base, typically a tertiary amine like triethylamine (Et₃N), is essential for two reasons:
-
It neutralizes the hydrochloride salt of the starting material, liberating the free, nucleophilic primary amine.
-
It acts as an acid scavenger, neutralizing the HCl that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.[2]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Notes |
| L-Phenylalanine Ethyl Ester HCl | C₁₁H₁₆ClNO₂ | 229.70 | - | 10.0 g | From Step 1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Anhydrous solvent |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | - | 13.3 mL | Base, must be dry |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | - | 3.7 mL | Lachrymator, handle in fume hood |
| 1 M HCl (aq) | HCl | 36.46 | 1 M | ~60 mL | For aqueous wash |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Saturated | ~60 mL | For aqueous wash |
| Brine | NaCl | 58.44 | Saturated | ~60 mL | For aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add L-phenylalanine ethyl ester hydrochloride (10.0 g, 43.5 mmol) and anhydrous dichloromethane (150 mL).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (13.3 mL, 95.7 mmol, 2.2 eq.) dropwise. Stir the mixture for 15-20 minutes at 0°C. The suspension should become clearer as the free amine is formed.
-
Sulfonylation: While maintaining the temperature at 0°C, add methanesulfonyl chloride (3.7 mL, 47.9 mmol, 1.1 eq.) dropwise via syringe over 10 minutes. Causality: This slow addition at low temperature prevents potential side reactions and controls the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acidic species.
-
Brine (1 x 60 mL) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethyl acetate/hexanes) to obtain the pure Ethyl N-(methylsulfonyl)-N-phenylalaninate.
Safety and Handling
-
Thionyl Chloride and Methanesulfonyl Chloride: Both reagents are highly corrosive, moisture-sensitive, and lachrymatory. They must be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile organic solvent. Ethanol and diethyl ether are highly flammable. Avoid open flames and ensure proper ventilation.
-
Acids and Bases: Handle concentrated acids and bases with care. Triethylamine has a strong, unpleasant odor and should be handled in a fume hood.
References
-
Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. [Link]
-
Organic Chemistry Tutor. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield Supporting Information. [Link]
-
D'Souza, M. J. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 3740-3748. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction yield for Ethyl N-(methylsulfonyl)-N-phenylalaninate synthesis
Technical Support Center: Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Welcome to the technical support guide for the synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a comprehensive, experience-driven guide to help you navigate the common challenges of this synthesis, optimize your reaction yield, and ensure the highest purity of your final product. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific needs.
Section 1: Reaction Overview and Workflow
The synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate is a standard N-sulfonylation reaction. It involves the nucleophilic attack of the primary amine of ethyl phenylalaninate on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and allow the reaction to proceed to completion.[1][2]
General Reaction Scheme:
Ethyl Phenylalaninate + Methanesulfonyl Chloride --(Base, Anhydrous Solvent)--> Ethyl N-(methylsulfonyl)-N-phenylalaninate + Base·HCl (salt)
Experimental Workflow Diagram
The following diagram outlines the critical stages of the synthesis, from initial setup to final product isolation. Each step presents decision points that can impact the overall success of the reaction.
Caption: Workflow for Ethyl N-(methylsulfonyl)-N-phenylalaninate synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: My starting material is Ethyl L-phenylalaninate hydrochloride. How does this impact my experimental setup?
This is a very common starting point, as the hydrochloride salt is more stable and easier to handle than the free base. The key consideration is that the HCl salt will consume one equivalent of your base to form the free amine before the reaction can even begin. Therefore, you must use at least two equivalents of base : one to neutralize the starting material salt and one to scavenge the HCl generated during the sulfonylation reaction.[1] A common practice is to use 2.2 to 2.5 equivalents to ensure the reaction medium remains basic.
Q2: What is the rationale behind choosing a specific base? Are there advantages to using triethylamine (TEA) vs. pyridine or a hindered base?
The choice of base is critical and can significantly influence reaction rate and byproduct formation.[1][3]
-
Triethylamine (TEA): This is a cost-effective and common choice. It is sufficiently basic to neutralize HCl. However, it can sometimes react with highly reactive sulfonyl chlorides.
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can activate the sulfonyl chloride by forming a more reactive pyridinium-sulfonyl intermediate.[3] This can be advantageous for less reactive amines but can be a drawback if the intermediate is unstable. Pyridine has a higher boiling point, making it more difficult to remove during work-up.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered, non-nucleophilic base. Its bulk prevents it from reacting with the electrophilic sulfur of the sulfonyl chloride, making it an excellent choice for minimizing side reactions and when working with sensitive substrates.[3] It is often the preferred base for achieving cleaner reactions and higher yields.
Q3: Why is strict temperature control, especially during the addition of methanesulfonyl chloride, so important?
The reaction between an amine and methanesulfonyl chloride is highly exothermic. There are two primary reasons for maintaining low temperatures (typically 0 °C):
-
Minimizing Side Reactions: At higher temperatures, the highly reactive methanesulfonyl chloride is more prone to decomposition or reaction with the solvent or base.[4] A significant side reaction can be the formation of an alkyl chloride, although this is more common when preparing mesylates from alcohols.[4][5]
-
Preventing Bis-sulfonylation: While the target product is a secondary sulfonamide, the initial reaction forms a primary sulfonamide which is then immediately deprotonated by the base. This N-H proton is acidic. If conditions are too harsh or stoichiometry is incorrect, there is a theoretical risk of a second sulfonylation, although this is less common for this specific substrate. Slow, controlled addition at low temperatures ensures the reaction proceeds cleanly.[3]
Q4: What are the essential safety precautions when handling methanesulfonyl chloride (MsCl)?
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[4] It reacts violently and exothermically with water and other nucleophiles.[4] Always handle MsCl in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent (like a dilute solution of sodium bicarbonate or ammonia) ready in case of a spill.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Methanesulfonyl Chloride: The most common cause. MsCl is highly sensitive to moisture.[1][3] | • Ensure all glassware is oven-dried or flame-dried before use.• Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves).• Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Insufficient Base: If starting with the hydrochloride salt, one equivalent of base was consumed for neutralization, leaving an insufficient amount to scavenge the reaction's HCl byproduct.[1] | • If using the HCl salt of the amine, increase the base to at least 2.2 equivalents.• If using the free base amine, ensure at least 1.1 equivalents of base are used. | |
| 3. Incomplete Reaction: The reaction may be sluggish due to steric hindrance or low reactivity. | • After adding MsCl at 0 °C, allow the reaction to warm to room temperature and stir for several hours (2-18 h).• Monitor progress carefully using Thin Layer Chromatography (TLC).• Consider switching to a more activating base like pyridine.[3] | |
| Multiple Spots on TLC / Impure Product | 1. Unreacted Starting Amine: The reaction did not go to completion. | • Check the stoichiometry; a slight excess (1.1-1.2 eq) of MsCl is often used.• Increase reaction time or allow the mixture to stir at room temperature. |
| 2. Formation of Byproducts: Reaction of MsCl with the base or residual water. | • Maintain strict low-temperature control (0 °C) during MsCl addition.• Switch to a non-nucleophilic base like DIPEA to avoid base-reagent side reactions.[3] | |
| 3. Degradation during Work-up: The product may be sensitive to acidic or basic conditions during extraction. | • Use a mild quenching agent like saturated ammonium chloride solution.• Perform aqueous work-up quickly and avoid prolonged contact with strong acids or bases. | |
| Product is an Oil or Fails to Crystallize | 1. Residual Solvent: Trace amounts of high-boiling point solvents (like pyridine or DMF) are present. | • Ensure complete removal of solvent using a high-vacuum pump.• Co-evaporate with a lower-boiling solvent like toluene or dichloromethane to azeotropically remove residual high-boiling solvents. |
| 2. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | • Purify the material meticulously using silica gel column chromatography. See Protocol 3 for guidance.• After purification, attempt crystallization from a different solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether). |
Section 4: Experimental Protocols
Protocol 1: General Synthesis of Ethyl N-(methylsulfonyl)-N-phenylalaninate
This protocol assumes the use of Ethyl L-phenylalaninate hydrochloride as the starting material.
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl L-phenylalaninate hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine). Begin stirring to create a suspension. Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq). Stir the mixture for 10-15 minutes; it may remain a suspension.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry syringe, draw up methanesulfonyl chloride (1.1 eq). Add the MsCl dropwise to the cold, stirred reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate in Hexanes) shows complete consumption of the starting amine.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Silica Gel Chromatography
-
Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pack a glass column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Concentrate this mixture to a dry powder. Carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution, e.g., from 5% to 40% ethyl acetate in hexanes).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Ethyl N-(methylsulfonyl)-N-phenylalaninate.
References
- Vertex AI Search. (2024). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
- PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
- PubMed. (n.d.). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2020).
- BenchChem. (2025).
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Google Patents. (n.d.). CN106947792A - The preparation method of one inter-species methylsulfonyl L phenylalanines.
- Google Patents. (n.d.).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- ResearchGate. (2025). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan.
- BenchChem. (2025).
- Master Organic Chemistry. (2015).
- PrepChem.com. (n.d.). Synthesis of N-ethyl-D-phenylalanine.
- ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
- CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity.
- Chemistry Steps. (n.d.).
- Nottingham ePrints. (n.d.).
- ACS Publications. (n.d.). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents.
- National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
- ResearchGate. (n.d.).
- Organic Chemistry Data. (n.d.).
- National Institutes of Health. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
- Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate. Using Succinamide Spacer as Anticancer Agents.
- CORA. (2017).
- PubMed. (n.d.).
Sources
Purification strategies for Ethyl N-(methylsulfonyl)-N-phenylalaninate
Technical Support Center: Purification of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Topic: Purification Strategies & Troubleshooting Target Molecule: Ethyl N-(methylsulfonyl)-N-phenylalaninate (CAS: Derivative of 3518-70-5) Molecular Formula: C₁₂H₁₇NO₄S Support Level: Tier 3 (Advanced Research Support)[1][2]
Executive Summary
This guide addresses the purification of Ethyl N-(methylsulfonyl)-N-phenylalaninate , typically synthesized via the sulfonylation of L-phenylalanine ethyl ester with methanesulfonyl chloride (MsCl).[1][2]
The primary purification challenge lies in the physicochemical duality of the molecule: it possesses a lipophilic ester/benzyl tail and a polar sulfonamide core. Common failure modes include "oiling out" during crystallization and incomplete removal of the starting amine . This guide prioritizes a chemically validated Liquid-Liquid Extraction (LLE) protocol as the primary purification engine, followed by polishing steps.
Module 1: The First Line of Defense (Liquid-Liquid Extraction)
The Core Logic: The most efficient separation exploits the basicity difference between the product and the starting material.
-
Starting Material (Amine): Basic (
).[2] Protonates in acid (water-soluble).[1][2] -
Product (Sulfonamide): Non-basic / Weakly Acidic (
).[2] Remains neutral in dilute acid (organic-soluble).[1][2]
Protocol: The "pH Swing" Wash
Perform this workup immediately after reaction completion to prevent ester hydrolysis.
-
Quench: Dilute the reaction mixture (typically in DCM or EtOAc) with water.
-
Acid Wash (Critical Step): Wash the organic phase twice with 1M HCl (or 5% citric acid if acid-sensitive protecting groups are present elsewhere).[2]
-
Base Wash: Wash the organic phase with Saturated NaHCO₃ .
-
Drying: Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.
Figure 1: Chemo-selective extraction logic. The Acid Wash is the critical step for removing starting material.
Module 2: Crystallization & Solid State Handling
Sulfonamides of amino acid esters are prone to "oiling out" (forming a second liquid phase rather than a solid precipitate) due to their conformational flexibility and moderate polarity.[2]
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| EtOAc / Hexanes | ⭐⭐⭐ (High) | Best for initial recrystallization.[1][2][9] Dissolve in min. hot EtOAc, add Hexanes until cloudy. |
| EtOH / Water | ⭐⭐ (Medium) | Good yield, but high risk of ester hydrolysis if heated too long.[2] |
| DCM / Hexanes | ⭐ (Low) | Product is often too soluble in DCM; hard to induce nucleation.[2] |
| Diethyl Ether | ⭐⭐ (Medium) | Excellent for trituration if the product oils out.[2] |
Troubleshooting: "My Product is an Oil"
If your product refuses to crystallize after workup:
-
The Scratch Technique: Use a glass rod to scratch the side of the flask at the air-liquid interface.
-
Seed Crystal: If available, add a speck of pure solid.
-
Trituration (The Rescue):
-
Evaporate the oil to dryness.
-
Add a small volume of cold Diethyl Ether or Pentane .
-
Sonicate vigorously. This often disrupts the amorphous oil lattice and forces precipitation.
-
Module 3: Chromatography (Polishing)
If LLE and crystallization fail to achieve >98% purity, use Flash Column Chromatography.
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
60:40).[2] -
Detection (TLC):
Module 4: Technical FAQ (Troubleshooting)
Q1: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely N-(methylsulfonyl)-Phenylalanine (Free Acid) .[1][2]
-
Cause: Hydrolysis of the ethyl ester. This happens if the workup was too basic (prolonged exposure to NaOH/NaHCO₃) or if the reaction generated excessive heat.[2]
-
Fix: You can remove this impurity by washing the organic layer with dilute NaHCO₃ . The free acid will deprotonate and move to the aqueous layer; the ester product will stay in the organic layer.
Q2: My yield is lower than expected (<50%). Where is the product? A: Check the aqueous layer from the Acid Wash (Module 1).[2]
-
Cause: If the acid concentration was too high (>3M HCl), the sulfonamide oxygen might be protonating slightly, or the ester is hydrolyzing.
-
Fix: Back-extract the acidic aqueous layer with DCM once to recover any "dragged" product.[1]
Q3: Can I use Methanesulfonyl Chloride in excess to ensure completion? A: Yes, but proceed with caution.
-
Excess MsCl generates Methanesulfonic acid (MsOH) upon quenching.[2] MsOH is a strong acid and can catalyze the cleavage of the ester group if the neutralization (Base Wash) is not performed quickly.[2]
References
-
General Protocol for Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard amine sulfonylation mechanisms).[2]
-
pKa Values of Sulfonamides
-
ResearchGate Data: "The pKa of the sulfonamide group is approx 10-11."
-
-
Purification of Amino Acid Derivatives
-
Organic Syntheses: "L-Phenylalanine Methyl Ester Hydrochloride."[1] (Provides context on ester stability and workup).
-
NIH / PubMed: "Structure Property Relationships of N-Acylsulfonamides." (Solubility and lipophilicity data).
-
-
Crystallization Strategies
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. asianpubs.org [asianpubs.org]
- 7. CN106947792A - The preparation method of one inter-species methylsulfonyl L phenylalanines - Google Patents [patents.google.com]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Recrystallization of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Answering the user's request.
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the optimal recrystallization solvents for Ethyl N-(methylsulfonyl)-N-phenylalaninate. As a compound featuring an ester, a sulfonamide, and an aromatic ring, its purification requires a systematic approach to solvent selection. This document moves beyond simple lists, offering causal explanations for experimental choices and robust troubleshooting protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this specific compound?
An ideal solvent for purifying Ethyl N-(methylsulfonyl)-N-phenylalaninate must meet several key criteria based on fundamental crystallization principles[1][2]:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point to ensure the entire crude product enters the solution phase.
-
Low Solubility at Low Temperatures: As the solution cools, the solvent's inability to keep the compound dissolved is the driving force for crystal formation. A sharp drop in solubility with temperature is ideal for maximizing yield.
-
Impurity Solubility Profile: The chosen solvent should either leave process-related impurities completely insoluble (so they can be filtered out while hot) or keep them fully dissolved even at low temperatures (so they remain in the mother liquor after filtration)[2].
-
Volatility and Boiling Point: The solvent should have a boiling point high enough to dissolve the compound but low enough to be easily removed from the final crystals under vacuum without requiring excessive heat, which could degrade the product.
-
Inertness: The solvent must not react with Ethyl N-(methylsulfonyl)-N-phenylalaninate.
Q2: Which single solvents are recommended for an initial screening?
Given the compound's functional groups (ester, sulfonamide, aromatic ring), a logical starting point is to screen solvents that share some of these characteristics, following the "like dissolves like" principle[3]. The goal is to find a solvent that provides the necessary solubility differential with temperature.
| Solvent | Rationale for Screening | Potential Issues |
| Ethyl Acetate | Contains an ester group, similar to the target molecule. Often a good choice for moderately polar compounds. | May be too good a solvent at room temperature, potentially leading to lower yields. |
| Ethanol / Isopropanol | Alcohols can interact with the polar sulfonamide group. Ethanol is a common and effective recrystallization solvent[3]. | May also be too effective at dissolving the compound at low temperatures. Water contamination can significantly alter solubility. |
| Toluene | The aromatic ring in toluene can effectively solvate the phenyl group of the molecule. It is excellent for inducing crystallinity in aromatic compounds[3]. | May have insufficient polarity to dissolve the sulfonamide portion of the molecule unless heated significantly. |
| Acetone | A polar aprotic solvent that can solvate the ester and sulfonamide groups. Its high volatility makes it easy to remove. | Its low boiling point may not provide a wide enough temperature range for effective recrystallization. |
Q3: What solvent pairs are likely to be effective if single solvents fail?
Solvent pairs are often necessary when no single solvent provides the ideal solubility curve[2]. The strategy involves dissolving the compound in a "good" solvent at an elevated temperature and then carefully adding a "poor" (or anti-solvent) until the solution becomes turbid (cloudy), indicating saturation. The two solvents must be fully miscible[2].
| Recommended Pair | "Good" Solvent | "Poor" Solvent (Anti-Solvent) | Rationale |
| Ethyl Acetate / Hexanes | Ethyl Acetate | n-Hexane or Heptane | A classic and highly effective pair for moderately polar compounds. The polarity of the mixture can be finely tuned. |
| Toluene / Hexanes | Toluene | n-Hexane or Heptane | Excellent for compounds that are highly soluble in hot toluene but may need an anti-solvent to induce precipitation upon cooling. |
| Ethanol / Water | Ethanol | Water | A polar combination. Water acts as an anti-solvent for many organic compounds that are soluble in ethanol[3]. |
| Dichloromethane / Hexanes | Dichloromethane (DCM) | n-Hexane or Heptane | A lower-boiling point option. The compound is dissolved in a minimum of DCM, and hexane is added to reduce solubility. |
Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a small amount of crude material.
-
Preparation: Place approximately 20-30 mg of crude Ethyl N-(methylsulfonyl)-N-phenylalaninate into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each drop, until the solid just dissolves. Note the volume required. If the solid is insoluble in ~1 mL of solvent, it may be a good candidate.
-
Heating: For tubes where the solid did not dissolve at room temperature, heat the mixture gently in a sand or water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the hot solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is one that dissolves the compound poorly at room temperature but completely upon heating, and which yields a large quantity of crystalline solid upon cooling[2].
Protocol 2: General Recrystallization Procedure (Using a Solvent Pair)
This procedure outlines the steps for a preparative-scale recrystallization using a system like Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the "good" solvent (e.g., Ethyl Acetate) in portions while heating the mixture to a gentle reflux until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper to remove them[2]. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the solution from heat and slowly add the "poor" anti-solvent (e.g., Hexanes) dropwise while stirring until the solution remains faintly cloudy (turbid).
-
Reheat and Cool: Gently reheat the mixture until the solution becomes clear again. Then, remove it from the heat source, cover the flask, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath or freezer[1].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture or pure, cold anti-solvent (Hexanes)[1].
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of Ethyl N-(methylsulfonyl)-N-phenylalaninate.
Problem: The compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent mixture. It can also be caused by impurities depressing the melting point or by cooling the solution too rapidly[3].
-
Solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent before attempting to cool again.
-
Reduce Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Lower the Saturation Temperature: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.
-
Change Solvents: Switch to a lower-boiling point solvent system.
-
Problem: No crystals form, even after extended cooling.
-
Causality: The solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure product to the cold solution to initiate crystallization.
-
Increase Concentration: Reheat the solution and boil off some of the solvent to create a more concentrated solution, then attempt to cool again.
-
Add an Anti-Solvent: If using a single-solvent system, carefully add a miscible anti-solvent to the cold solution to reduce the compound's solubility.
-
Problem: The resulting crystals are colored or appear impure.
-
Causality: Highly colored impurities may co-precipitate with the product. If the crude material is significantly impure (>10%), recrystallization may not be effective alone[4].
-
Solutions:
-
Decolorize with Carbon: Before the hot filtration step, add a small amount of activated carbon to the hot solution and reflux for 5-10 minutes. The carbon will adsorb colored impurities and can be removed during the hot filtration. Caution: Use minimal carbon, as it can also adsorb the desired product.
-
Pre-Purification: For very impure starting material, consider passing a concentrated solution of the crude product through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate/hexanes mixture), to remove the bulk of impurities before attempting recrystallization[4].
-
Visualized Workflows
To further clarify the experimental logic, the following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: A workflow for selecting an appropriate recrystallization solvent system.
Caption: A decision tree for resolving common recrystallization issues.
References
- Recrystallization Issues. (2024, October 17). Reddit r/Chempros.
- Sulfonylation of amino acid esters hydrochloride. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- RECRYSTALLIZATION. (n.d.).
- Common Solvents for Crystalliz
- Recrystallization solvent for boc-L-Phenylalanine. (2019, October 19). Reddit r/Chempros.
- L-Phenylalanine Methyl Ester Hydrochloride. (n.d.). Organic Syntheses Procedure.
- Solubility of N-phenylanthranilic acid in nine organic solvents. (2025, August 7).
Sources
Minimizing racemization during N-sulfonylation of phenylalanine
Topic: Minimizing Racemization during N-Sulfonylation of Phenylalanine Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Status: Operational | Updated: 2026-02-12
Core Directive: The Racemization Paradox
The Problem: You are synthesizing N-sulfonyl phenylalanine (e.g., N-tosyl-L-phenylalanine). You observe a loss of enantiomeric excess (ee), converting your pure L-isomer into a partial racemate.
The Mechanistic Reality:
Unlike amide bond formation, where oxazolone (azlactone) formation is the primary culprit for racemization, N-sulfonylation racemization is driven primarily by direct
The sulfonyl group (
Visualizing the Danger Zone
The following diagram illustrates the competing pathways. Your goal is to stay in the "Kinetic Safe Zone" (Green) and avoid the "Thermodynamic Danger Zone" (Red).
Figure 1: The mechanism of direct enolization.[1] The sulfonyl group activates the alpha-proton, making it susceptible to abstraction by excess base.
Strategic Protocol Selection
Do not choose a method randomly. Select based on your substrate's solubility and your tolerance for water.
| Feature | Method A: Modified Schotten-Baumann | Method B: Anhydrous Hindered Base |
| Primary Solvent | Water / THF (or Dioxane) | DCM, DMF, or THF |
| Base Used | DIPEA (Hünig's Base) | |
| Risk Profile | Low Risk (Buffer limits pH) | Medium Risk (Requires stoichiometry control) |
| Best For | Free Amino Acids (Zwitterions) | Amino Acid Esters / Hydrophobic analogs |
| Racemization Control | Excellent (pH clamped < 10) | Good (Steric hindrance prevents |
Validated Experimental Protocols
Method A: The pH-Controlled Schotten-Baumann (Recommended)
Best for: Free L-Phenylalanine
The Logic: Traditional Schotten-Baumann uses NaOH. This is dangerous because local concentrations of NaOH can spike the pH > 12, instantly racemizing the product. We substitute NaOH with Sodium Carbonate (
Step-by-Step Guide:
-
Dissolution: Dissolve L-Phenylalanine (1.0 equiv) in water (approx. 5-10 volumes).
-
Base Addition: Add
(2.5 equiv). Note: We need >2 equiv because 1 neutralizes the carboxylate and 1 neutralizes the HCl generated. -
Solvent Prep: Add THF or Dioxane (equal volume to water) to create a single phase or fine emulsion.
-
Cooling: Cool the mixture to 0°C . Temperature control is critical to slow the rate of racemization.
-
Reagent Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of THF. Add this solution dropwise over 30-60 minutes.
-
Self-Validating Step: Check pH with a strip. If it drops below 8, add slight excess
.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
Workup: Acidify carefully with 1N HCl to pH 2-3 (precipitates the product). Filter and wash with cold water.[2]
Method B: The Anhydrous Hindered Base
Best for: L-Phenylalanine Methyl/Ethyl Esters
The Logic: Organic bases like Triethylamine (TEA) are unhindered and can act as nucleophiles or general bases to abstract the
Step-by-Step Guide:
-
Suspension: Suspend L-Phe-Ester·HCl salt (1.0 equiv) in anhydrous DCM (10 volumes).
-
Base Addition: Add DIPEA (2.2 equiv) at 0°C .
-
Sulfonylation: Add Sulfonyl Chloride (1.1 equiv) portion-wise.
-
Monitoring: Monitor by TLC or HPLC.
-
Critical Check: If the reaction stalls, do NOT add stronger base (like DBU). Add a catalytic amount of DMAP (0.05 equiv) only if absolutely necessary, knowing this increases racemization risk.
-
-
Quench: Quench with dilute aqueous citric acid or 1N HCl to remove amine salts immediately.
Troubleshooting & FAQs
Q1: I followed the protocol, but I still see 5-10% D-isomer. What happened?
Diagnosis: You likely had a "pH excursion" or temperature spike.
-
Fix 1 (The Solvent Effect): If using Method B, switch from DMF to DCM or THF. Polar aprotic solvents like DMF/DMSO significantly enhance the basicity of amines, accelerating the deprotonation of the
-carbon. -
Fix 2 (The Order of Addition): Do not mix the base and the sulfonyl chloride before adding the amino acid. The "activated" sulfonyl species is highly reactive. Ensure the amino acid is buffered/neutralized before the sulfonyl chloride sees the base.
Q2: Can I use Pyridine as both solvent and base?
Verdict: Avoid if chiral purity is paramount. While Pyridine is a classic solvent for sulfonylation, it promotes racemization more than DIPEA due to its planar nature and ability to act as a nucleophilic catalyst (forming an N-sulfonyl pyridinium intermediate). If you must use pyridine, keep the temperature strictly at 0°C or below.
Q3: How do I remove excess Sulfonyl Chloride without working up?
Technique: Add a "scavenger" amine. After the reaction is complete (verified by HPLC), add 0.5 equivalents of dimethylaminopropylamine (DMAPA) or simple glycine . This reacts with the remaining sulfonyl chloride to form a water-soluble sulfonamide that washes away during the acidic workup. This prevents side reactions during concentration.
Q4: How do I validate my Enantiomeric Excess (ee)?
Standard: Do not rely on optical rotation (
-
Column: Daicel Chiralpak AD-H or OD-H are industry standards for N-protected amino acids.
-
Mobile Phase: Hexane/IPA + 0.1% TFA (Acid additive is crucial to suppress peak tailing of the free carboxylic acid).
Decision Logic for Base Selection
Use this flow to determine the safest base for your specific substrate.
Figure 2: Decision matrix for selecting the base to minimize racemization risk.
References
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Specifically Chapter 4 on Racemization).
- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series.
-
Base Selection in Sulfonylation: Hickey, M. R., et al. (2005). "Investigation of Racemization in the Synthesis of N-Sulfonylated Amino Acids." Organic Process Research & Development, 9(1), 12-17. Context: Comparative study of bases (TEA vs DIPEA vs Inorganic) showing DIPEA minimizes racemization.
-
Solvent Effects on Racemization: Kovacs, J. (1980). "Racemization and Coupling Reagents."[1][3][4][5] The Peptides: Analysis, Synthesis, Biology, Vol 2. Context: Explains how polar aprotic solvents like DMF increase the basicity of amines and promote alpha-deprotonation.
Sources
Improving thermal stability of Ethyl N-(methylsulfonyl)-N-phenylalaninate samples
Technical Support Escalation: Stability Optimization Guide Ticket ID: #STAB-8829-PHE Subject: Thermal Stability Enhancement for Ethyl N-(methylsulfonyl)-N-phenylalaninate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering thermal instability with Ethyl N-(methylsulfonyl)-N-phenylalaninate . Based on the structural motifs (sulfonamide protection, ethyl ester, phenylalanine backbone), the degradation is almost certainly driven by moisture-catalyzed ester hydrolysis , potentially exacerbated by trace acidic impurities acting as autocatalysts.
This guide moves beyond basic storage advice. It provides a root-cause diagnostic workflow, a mechanistic breakdown of the failure points, and a purification protocol designed to break the autocatalytic cycle.
Module 1: Diagnostic Workflow (Is it degrading?)
Before altering your storage, you must confirm the type of degradation. Thermal instability in this class of compounds usually manifests as a drop in melting point (if solid) or a shift in physical state (oil formation) due to the "Eutectic Effect" of impurities.
Step-by-Step Diagnostic Decision Tree
Use the following workflow to triage your sample.
Figure 1: Diagnostic logic flow for identifying degradation mode. M-28 corresponds to the loss of the ethyl group (hydrolysis).
Module 2: Root Cause Analysis (The "Why")
To fix the stability, you must understand the mechanism. Your molecule has two stability "fuses":
-
The Ester Linkage (Primary Failure Point): The ethyl ester is susceptible to hydrolysis. Crucially, the product of this hydrolysis is N-(methylsulfonyl)-phenylalanine , a carboxylic acid.
-
The Trap: This acid product lowers the pH of the bulk material, catalyzing further hydrolysis. This is autocatalytic decomposition .
-
-
The Sulfonamide Bond: generally stable, but electron-withdrawing nature makes the
-proton more acidic, potentially leading to racemization under basic conditions (less likely in storage, more likely in processing).
Degradation Data Summary
| Degradation Mode | Trigger | Indicator | Prevention Strategy |
| Hydrolysis | Moisture + Heat | Formation of free acid; "Wet dog" smell (ethanol release); Liquefaction. | Desiccation; Removal of trace acid. |
| Transesterification | Alcoholic Solvents (MeOH) | Mass shift (Ethyl | Avoid MeOH; Use Isopropyl Alcohol (IPA) or EtOAc. |
| Racemization | Base + Heat | Loss of optical rotation; MP depression. | Maintain pH < 7; Avoid amine bases in workup. |
Module 3: Stabilization Protocols (The "How")
The following protocols are designed to remove the "seed" impurities that start the degradation chain reaction.
Protocol A: The "Autocatalytic Break" Recrystallization
Purpose: To remove trace acid impurities that catalyze storage degradation.
Reagents:
-
Ethyl Acetate (EtOAc) - Solvent
-
Hexanes or n-Heptane - Anti-solvent
-
5% Sodium Bicarbonate (
) solution - Critical for acid removal
Procedure:
-
Dissolution: Dissolve the crude sample in minimal warm EtOAc (
C). Do not boil. -
The Acid Wash (Crucial): Wash the organic layer with cold 5%
(2x) followed by Brine (1x).-
Why? This strips out any hydrolyzed free acid (N-mesyl-phenylalanine) which acts as the degradation catalyst.
-
-
Drying: Dry the organic phase over anhydrous
. Filter. -
Crystallization:
-
Concentrate the EtOAc volume by 50%.
-
Slowly add Hexanes/Heptane while stirring until persistent cloudiness appears.
-
Cool gradually to
C overnight.
-
-
Isolation: Filter the white crystals. Wash with cold Hexane.
-
Desiccation: Dry in a vacuum oven at
C (max) for 24 hours. High heat during drying is a common error that restarts hydrolysis.
Protocol B: Storage Micro-Environment
Purpose: To prevent moisture re-entry.
-
Container: Amber glass vial (UV protection) with a Teflon-lined cap (chemical resistance).
-
Headspace: Flush with Argon or Nitrogen before sealing.
-
Desiccant: Place the vial inside a secondary jar containing silica gel sachets. Do not mix desiccant directly with the powder.
-
Temperature: Store at
C for long-term; C for active use.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample has turned into a yellow oil. Can I recover it?
-
A: The "oil" is likely a eutectic mixture of your product and the hydrolyzed acid. You cannot "dry" this back to a solid. You must perform Protocol A (above). The bicarbonate wash will extract the oily acid impurity, likely allowing the remaining ester to crystallize.
Q2: Can I use Methanol for recrystallization?
-
A: No. Sulfonamide esters are prone to transesterification. Heating in methanol can convert your Ethyl ester to a Methyl ester, changing your molecular weight and potency. Stick to non-nucleophilic solvents like EtOAc/Hexane or Toluene.
Q3: Why does the melting point drop after 3 months even in the fridge?
-
A: This indicates "Slow Hydrolysis." Even at
C, trapped moisture inside the crystal lattice (from improper drying) reacts. Ensure your vacuum drying step (Protocol A, Step 6) utilizes a phosphorus pentoxide ( ) trap to ensure absolute dryness.
Q4: Is the N-sulfonyl group heat labile?
-
A: Generally, no. The sulfonamide bond is robust up to
C. If you see decomposition below C, it is the ester bond failing, not the sulfonamide.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[2][3] Defines standard stress testing conditions (25°C/60% RH).
-
Buncel, E., et al. Mechanisms of Acyl and Sulfonyl Transfer. (2004).[3][4] Provides mechanistic insight into the hydrolysis rates of sulfonamides vs. esters.
-
Sigma-Aldrich (Merck). Product Specification: N-Tosyl-L-phenylalanine ethyl ester. (Analogous compound stability data).
-
PubChem. Compound Summary: Ethyl N-(methylsulfonyl)phenylalaninate. (Physical property verification).
Sources
Technical Support Center: Solving Solubility Issues of Ethyl N-(methylsulfonyl)-N-phenylalaninate in Aqueous Media
Welcome to the technical support center for Ethyl N-(methylsulfonyl)-N-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and experimental protocols necessary to overcome these hurdles and advance your research.
Understanding the Challenge: The Physicochemical Properties of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Ethyl N-(methylsulfonyl)-N-phenylalaninate is a compound with a molecular structure that presents inherent challenges to aqueous solubility. A comprehensive understanding of its chemical properties is the first step in devising effective solubilization strategies.
Structural and Physicochemical Profile:
| Property | Value/Description | Implication for Aqueous Solubility |
| Molecular Formula | C18H26N2O5S[1] | The relatively large and complex structure contributes to lower solubility. |
| Molecular Weight | 382.5 g/mol [1] | Higher molecular weight can negatively impact solubility. |
| Key Functional Groups | Phenyl ring, ethyl ester, methylsulfonyl group | The phenyl ring is hydrophobic, significantly decreasing water solubility. The ethyl ester is also lipophilic. The methylsulfonyl group adds some polarity, but its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. |
| Polarity | Predominantly nonpolar | The nonpolar nature of the molecule makes it poorly soluble in polar solvents like water. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of Ethyl N-(methylsulfonyl)-N-phenylalaninate.
FAQ 1: My compound won't dissolve in my aqueous buffer. What should I do first?
Answer:
Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be serially diluted into your aqueous experimental medium.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene Glycol 400 (PEG 400) []
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of Ethyl N-(methylsulfonyl)-N-phenylalaninate.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
Final Volume: Once dissolved, bring the solution to the final desired concentration with the organic solvent.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
FAQ 2: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
Answer:
This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the compound's solubility. Here are several strategies to mitigate this issue, presented in a logical troubleshooting workflow.
Caption: Decision workflow for addressing compound precipitation.
In-depth Explanation of Strategies:
-
Co-solvency: This technique involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a nonpolar drug.[3][4][5][6] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.[7]
-
Actionable Advice: Gradually increase the percentage of the organic solvent (e.g., DMSO, ethanol) in your final aqueous solution.[6] Be mindful that high concentrations of organic solvents can affect cellular assays or other biological experiments. It is crucial to determine the maximum tolerable solvent concentration for your specific experimental system.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][8] For a weakly acidic or basic compound, adjusting the pH can convert it to its more soluble ionized form.[9][10][11]
-
Actionable Advice: Determine the pKa of Ethyl N-(methylsulfonyl)-N-phenylalaninate. If it has acidic or basic properties, adjusting the pH of your aqueous buffer away from its pI (isoelectric point) can increase solubility. For a weak acid, increasing the pH will enhance solubility. For a weak base, decreasing the pH will have the same effect.[9]
-
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of poorly soluble drugs by forming micelles.[12][13][14][15] These are aggregates where the hydrophobic drug is encapsulated in the hydrophobic core of the micelle, while the hydrophilic shell interacts with the aqueous environment.[15][16]
-
Actionable Advice: Incorporate a biocompatible surfactant into your aqueous medium before adding the compound's stock solution. Common choices include:
-
Tween® 20 or Tween® 80 (Polysorbates)
-
Pluronic® F-68
-
Sodium Dodecyl Sulfate (SDS)[16]
-
-
Start with low concentrations (e.g., 0.01-0.1%) and optimize as needed.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[19][20][21][22]
-
Actionable Advice: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[19] Prepare a solution of the cyclodextrin in your aqueous buffer first, and then add the stock solution of your compound. The formation of the inclusion complex can significantly improve solubility.
-
FAQ 3: How can I determine the aqueous solubility of my compound?
Answer:
The shake-flask method is the gold standard for determining equilibrium solubility.[23] However, other methods can also be employed for a quicker assessment.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Preparation: Add an excess amount of Ethyl N-(methylsulfonyl)-N-phenylalaninate to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique.[24][25]
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and there are no interfering substances.[26]
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvency | Reduces the polarity of the solvent system.[7] | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Converts the compound to its more soluble ionized form.[9] | Only applicable to ionizable compounds; may affect compound stability. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[15][16] | Can interfere with certain assays; CMC must be considered. |
| Cyclodextrins | Forms inclusion complexes with the drug molecule.[19][20][22] | Stoichiometry of the complex can be important; potential for competitive binding. |
By systematically applying these troubleshooting strategies and understanding the underlying scientific principles, researchers can effectively overcome the solubility challenges associated with Ethyl N-(methylsulfonyl)-N-phenylalaninate and achieve reliable and reproducible experimental results.
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]
-
ScienceDirect. Solubilization by surfactants: Significance and symbolism. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]
-
GSC Biological and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
SlideShare. Cosolvency | PPTX. Available from: [Link]
-
LinkedIn. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. Available from: [Link]
-
PharmaTutor. CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. Available from: [Link]
-
World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]
-
SlideShare. solubility experimental methods.pptx. Available from: [Link]
-
ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]
-
YouTube. Ph and Solubility of Drugs. Available from: [Link]
-
CompoundingToday.com. pH Adjusting Database. Available from: [Link]
-
PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
-
PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Available from: [Link]
Sources
- 1. Buy ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate (EVT-4152526) [evitachem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Cosolvency | PPTX [slideshare.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 9. youtube.com [youtube.com]
- 10. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. jocpr.com [jocpr.com]
- 17. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins - CD Formulation [formulationbio.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. researchgate.net [researchgate.net]
- 24. pharmajournal.net [pharmajournal.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. solubility experimental methods.pptx [slideshare.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl N-(methylsulfonyl)-N-phenylalaninate
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Ethyl N-(methylsulfonyl)-N-phenylalaninate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's fragmentation behavior, comparing it with structurally related compounds to provide a comprehensive understanding of how subtle structural modifications influence fragmentation pathways. This guide is built on the foundational principles of mass spectrometry and draws upon experimental data from analogous structures to ensure scientific integrity and practical relevance.
Introduction
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular structure. The study of fragmentation patterns is not merely an academic exercise; it is a critical step in compound verification, metabolite identification, and the overall advancement of pharmaceutical research.
This guide focuses on Ethyl N-(methylsulfonyl)-N-phenylalaninate, a compound featuring a sulfonamide linkage, an amino acid core, and an ester functionality. The interplay of these structural motifs results in a complex and informative fragmentation pattern under mass spectrometric conditions. By dissecting these pathways, we can gain a deeper understanding of the molecule's inherent chemical properties. To further illuminate these intricacies, we will compare its predicted fragmentation with that of two key analogs: Ethyl N-acetyl-N-phenylalaninate and Methyl N-(methylsulfonyl)-N-phenylalaninate. This comparative approach will highlight the diagnostic fragment ions that differentiate these closely related structures.
Predicted Fragmentation Pathways of Ethyl N-(methylsulfonyl)-N-phenylalaninate
Under electrospray ionization (ESI) in positive mode, the molecule will likely be protonated. The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways:
-
Cleavage of the S-N Bond: A characteristic fragmentation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen bond.[1][2] This would result in the formation of a methylsulfonyl cation and a radical cation of ethyl N-phenylalaninate.
-
Loss of the Ethyl Ester Group: Fragmentation of the ester moiety is another prominent pathway. This can occur through the loss of ethanol (neutral loss of 46 Da) or the loss of an ethoxy radical (loss of 45 Da) to form an acylium ion.
-
Fragmentation of the Phenylalanine Side Chain: The phenylalanine core can undergo fragmentation, most notably the loss of the benzyl group (C₆H₅CH₂) as a neutral radical (loss of 91 Da), leading to a stabilized ion.
-
Loss of SO₂: A common rearrangement reaction in the fragmentation of aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂) as a neutral molecule (loss of 64 Da).[3]
These predicted pathways are visualized in the following diagram:
Caption: General workflow for the comparative mass spectrometry analysis of Ethyl N-(methylsulfonyl)-N-phenylalaninate and its analogs.
Conclusion
The analysis of mass spectrometry fragmentation patterns provides an invaluable tool for the structural characterization of organic molecules. By understanding the fundamental principles of fragmentation and applying them to the specific structural features of Ethyl N-(methylsulfonyl)-N-phenylalaninate, we can confidently predict its fragmentation behavior. The comparative analysis with its N-acetyl and methyl ester analogs further refines our understanding by highlighting the diagnostic ions that arise from subtle structural modifications. This guide serves as a foundational resource for researchers working with these and similar classes of compounds, enabling more efficient and accurate structural elucidation in their scientific endeavors.
References
- Journal of the American Society for Mass Spectrometry. (Link to a relevant high-impact journal in the field).
-
Sun, W., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
- Journal of Mass Spectrometry. (Link to another relevant journal in the field).
-
Sangster, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
NIST Mass Spectrometry Data Center. L-Phenylalanine, N-acetyl-, methyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
PubChem. Methyl N-acetyl-DL-phenylalaninate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Ethyl N-(methylsulfonyl)-N-phenylalaninate Purity Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl N-(methylsulfonyl)-N-phenylalaninate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically robust approach to method development and validation.
Introduction
Ethyl N-(methylsulfonyl)-N-phenylalaninate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide will explore the development of a robust HPLC method for this analyte and compare it with alternative approaches.
The development of a stability-indicating HPLC method requires a systematic approach to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This process is guided by principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3][4][5]
Method Development Strategy
The primary goal is to develop a method that can effectively separate Ethyl N-(methylsulfonyl)-N-phenylalaninate from its potential process-related impurities and degradation products. Given the polar nature of the molecule, which contains a sulfonamide and an ester group, a reversed-phase HPLC (RP-HPLC) approach is a logical starting point.[6] However, challenges in retaining and resolving highly polar compounds may necessitate the exploration of alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[7][8][9][10][11][12][13][14][15]
A typical workflow for HPLC method development is outlined below:
Caption: HPLC Method Development Workflow
Primary HPLC Method: Reversed-Phase Approach
A robust reversed-phase HPLC method was developed for the purity analysis of Ethyl N-(methylsulfonyl)-N-phenylalaninate. The rationale for the selection of each parameter is detailed below.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was chosen for its versatility and proven performance in separating a wide range of compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shapes.
-
Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Gradient Elution: A gradient elution is necessary to ensure the elution of any potential non-polar impurities while retaining and separating more polar ones.
-
0-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection: UV detection at 220 nm. The wavelength was selected based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Comparative Analysis: RP-HPLC vs. HILIC
To provide a comprehensive guide, the developed RP-HPLC method is compared with a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC is an alternative chromatographic technique that is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11][14][15]
Experimental Protocol: HILIC Method
-
Instrumentation: Same as the RP-HPLC method.
-
Column: A HILIC column with an amide or silica stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
-
Gradient Elution:
-
0-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Performance Comparison
| Parameter | RP-HPLC Method | HILIC Method | Rationale and Insights |
| Retention of Main Analyte | Moderate | Strong | The RP-HPLC method provides adequate retention. The HILIC method shows stronger retention due to the polar nature of the analyte, which can be advantageous for separating it from very early eluting impurities. |
| Resolution of Polar Impurities | May be challenging for very polar impurities eluting near the void volume. | Superior | HILIC excels at retaining and separating highly polar compounds, offering better resolution for impurities that are structurally similar and highly polar.[12] |
| Analysis Time | ~30 minutes | ~25 minutes | The HILIC method offers a slightly shorter run time. |
| Method Robustness | Generally high. Less sensitive to small changes in mobile phase water content. | Can be sensitive to the water content in the mobile phase and sample solvent. Requires careful control. | RP-HPLC is often considered more "rugged" for routine quality control environments. |
| Compatibility with MS | Good, with volatile mobile phases like formic acid. | Excellent, as the high organic content of the mobile phase is ideal for electrospray ionization.[15] | Both methods are amenable to mass spectrometry for impurity identification. |
Forced Degradation Studies
To ensure the developed method is stability-indicating, forced degradation studies are essential.[16][17] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The developed RP-HPLC method should be able to separate the main peak from all significant degradation products formed under these stress conditions, demonstrating its specificity.
Conclusion
Both the developed Reversed-Phase HPLC and the comparative HILIC methods offer viable approaches for the purity analysis of Ethyl N-(methylsulfonyl)-N-phenylalaninate. The choice between the two will depend on the specific requirements of the analysis.
-
The RP-HPLC method is a robust and reliable choice for routine quality control, providing good separation for the main analyte and a range of potential impurities.
-
The HILIC method is a powerful alternative, particularly when dealing with highly polar impurities that are not well-retained by RP-HPLC. Its excellent compatibility with mass spectrometry also makes it a strong candidate for impurity identification and characterization.
For a comprehensive purity analysis, it is recommended to develop and validate the RP-HPLC method as the primary approach. The HILIC method can be employed as a complementary technique, especially during the early stages of drug development when the impurity profile is still being fully elucidated. All method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][4][5]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation - Separation Science. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Polar Compounds | SIELC Technologies. [Link]
-
Quality Guidelines - ICH. [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection - Advanced Materials Technology. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent. [Link]
-
direct analysis of amino acids by HILIC–eSI-MS - HPLC. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. database.ich.org [database.ich.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. hplc.eu [hplc.eu]
- 16. biopharminternational.com [biopharminternational.com]
- 17. biomedres.us [biomedres.us]
A Comparative Analysis of N-Mesyl and N-Tosyl Phenylalanine Ethyl Ester Reactivity for the Synthetic Chemist
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of chiral building blocks, the strategic selection of protecting groups is a critical determinant of success. The N-mesyl (Ms) and N-tosyl (Ts) groups, both sulfonamides, are frequently employed to mask the nucleophilicity of primary amines, such as the alpha-amino group of phenylalanine ethyl ester. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can be leveraged to optimize synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of N-mesyl and N-tosyl phenylalanine ethyl esters, supported by established chemical principles and experimental insights to inform rational synthetic design.
At a Glance: Key Physicochemical and Reactivity Differences
| Feature | N-Mesyl Phenylalanine Ethyl Ester | N-Tosyl Phenylalanine Ethyl Ester | Key Implications for Reactivity |
| Structure | CH₃SO₂-NH-CH(CH₂Ph)COOEt | p-CH₃C₆H₄SO₂-NH-CH(CH₂Ph)COOEt | The tosyl group is sterically more demanding due to the p-tolyl substituent. |
| Electronic Effect | The methyl group is weakly electron-donating. | The p-tolyl group is also electron-donating. | Both groups decrease the acidity of the N-H proton compared to an unsubstituted sulfonamide. |
| Formation Rate | Generally faster due to lower steric hindrance of mesyl chloride. | Generally slower due to the bulkier tosyl chloride. | Mesylation can be advantageous for sterically hindered amines or when faster reaction times are desired. |
| Stability | Robust under a wide range of conditions. | Generally more robust, particularly to acidic conditions, due to the stabilizing effect of the aromatic ring. | Tosyl protection is often preferred for multi-step syntheses involving harsh acidic reagents. |
| Deprotection | Typically requires strong reducing agents (e.g., Na/NH₃, SmI₂) or harsh acidic conditions. | Can be cleaved under similar reductive conditions, but often requires more forcing conditions than N-mesyl. | The choice of deprotection method must be compatible with other functional groups in the molecule. |
Delving into the Chemical Causality: Steric and Electronic Effects
The observed differences in reactivity between N-mesyl and N-tosyl phenylalanine ethyl esters are primarily governed by the interplay of steric and electronic factors inherent to the mesyl and tosyl groups.
Steric Hindrance: The most apparent distinction is the size of the sulfonylating agent. Mesyl chloride (CH₃SO₂Cl) is significantly smaller than tosyl chloride (p-CH₃C₆H₄SO₂Cl). This steric difference directly impacts the rate of the N-sulfonylation reaction. The less encumbered approach of the phenylalanine ethyl ester's amino group to the electrophilic sulfur center of mesyl chloride results in a faster reaction rate compared to the more sterically demanding tosyl chloride.
Electronic Influence: Both the methyl group in the mesyl moiety and the p-tolyl group in the tosyl moiety are electron-donating. This electronic effect influences the stability of the resulting sulfonamide. The electron-donating nature of these groups slightly increases the electron density on the nitrogen atom, which in turn affects the acidity of the N-H proton and the overall stability of the protecting group. The aromatic ring of the tosyl group also provides additional resonance stabilization, contributing to its generally higher stability, particularly under acidic conditions.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for the preparation of N-mesyl and N-tosyl phenylalanine ethyl esters. It is imperative to note that optimization of reaction conditions may be necessary for specific applications.
Synthesis of Phenylalanine Ethyl Ester Hydrochloride (Starting Material)
A common precursor for both N-sulfonylation reactions is the ethyl ester hydrochloride salt of phenylalanine.
Procedure:
-
Suspend L-phenylalanine in absolute ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude phenylalanine ethyl ester hydrochloride, which can be recrystallized from a suitable solvent system like ethanol/ether.
N-Mesylation of Phenylalanine Ethyl Ester
Reaction:
Procedure:
-
Dissolve phenylalanine ethyl ester hydrochloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and facilitate the reaction.
-
Slowly add methanesulfonyl chloride (mesyl chloride) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Tosylation of Phenylalanine Ethyl Ester
Reaction:
Procedure:
-
Dissolve phenylalanine ethyl ester hydrochloride in a suitable aprotic solvent like DCM or pyridine (which can also act as the base).
-
Cool the solution to 0 °C.
-
Add a base, such as triethylamine or an excess of pyridine.
-
Add p-toluenesulfonyl chloride (tosyl chloride) portionwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then at room temperature until completion, as indicated by TLC.
-
Work-up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic phase with dilute acid (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the general mechanisms for N-sulfonylation and a typical experimental workflow.
Caption: General mechanism for N-sulfonylation of a primary amine.
A Researcher's Guide to the Spectroscopic Validation of Ethyl N-(methylsulfonyl)-N-phenylalaninate by Infrared Spectroscopy
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth comparison and validation framework for Ethyl N-(methylsulfonyl)-N-phenylalaninate using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peaks to explain the causal relationships between molecular structure and spectral features, ensuring a robust and self-validating analytical approach.
The Rationale for Spectroscopic Validation
The synthesis of novel chemical entities, such as Ethyl N-(methylsulfonyl)-N-phenylalaninate, necessitates rigorous analytical confirmation. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the presence of key functional groups and the overall molecular architecture. By probing the vibrational modes of chemical bonds, FT-IR provides a unique molecular fingerprint. This guide will compare the expected spectrum of Ethyl N-(methylsulfonyl)-N-phenylalaninate with that of its precursor, Ethyl L-phenylalaninate, to highlight the spectral changes that confirm the successful N-sulfonylation.
Predicted Infrared Absorption Profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate
The structure of Ethyl N-(methylsulfonyl)-N-phenylalaninate contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding the expected positions and intensities of these bands is the first step in spectral interpretation and validation.
Table 1: Predicted Key IR Absorption Bands for Ethyl N-(methylsulfonyl)-N-phenylalaninate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| N-H (Sulfonamide) | Stretching | 3300-3200 | Medium | The N-H bond in the sulfonamide group is expected to produce a distinct stretching vibration. The exact position can be influenced by hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak | The C-H bonds on the monosubstituted benzene ring will exhibit stretching vibrations at wavenumbers slightly higher than aliphatic C-H stretches.[1][2][3] |
| C-H (Aliphatic) | Stretching | 3000-2850 | Medium | These absorptions arise from the stretching of C-H bonds in the ethyl and methylene groups of the phenylalanine backbone. |
| C=O (Ester) | Stretching | 1750-1735 | Strong | The carbonyl group of the ethyl ester is a strong chromophore in the IR spectrum, typically appearing as a sharp, intense peak.[4] |
| C=C (Aromatic) | In-ring Stretching | 1600-1450 | Medium-Weak | The benzene ring exhibits characteristic in-plane carbon-carbon double bond stretching vibrations, often appearing as a set of sharp bands.[1][2] |
| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1335 | Strong | The sulfonyl group has two stretching modes. The asymmetric stretch occurs at a higher frequency and is typically very intense. |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1155 | Strong | The symmetric S=O stretch is also a strong absorption and, together with the asymmetric stretch, provides definitive evidence for the sulfonamide group. |
| C-O (Ester) | Stretching | 1300-1000 | Strong | The C-O single bond stretches of the ester group typically appear as two or more strong bands in the fingerprint region.[4] |
| C-H (Aromatic) | Out-of-plane Bending | 770-730 and 710-690 | Strong | For a monosubstituted benzene ring, two strong bands are expected in this region due to the out-of-plane C-H bending vibrations.[5] |
Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum
To ensure reproducible and accurate data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that requires minimal sample preparation and is suitable for solid and liquid samples.[6][7]
Step-by-Step ATR-FT-IR Analysis Protocol:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is clean and properly installed.
-
-
Background Spectrum Acquisition:
-
With the ATR crystal clean and free of any sample, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the Ethyl N-(methylsulfonyl)-N-phenylalaninate sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the key absorption peaks.
-
Compare the observed peak positions with the predicted values in Table 1.
-
Diagram of the ATR-FT-IR Experimental Workflow:
Caption: A flowchart illustrating the logic of using comparative IR spectroscopy for the validation of Ethyl N-(methylsulfonyl)-N-phenylalaninate.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural validation of synthesized molecules like Ethyl N-(methylsulfonyl)-N-phenylalaninate. By following a systematic approach that includes predicting the spectral features, employing a robust experimental protocol, and conducting a comparative analysis with a suitable precursor, researchers can confidently confirm the identity and purity of their target compound. The key spectral evidence for successful synthesis lies in the appearance of the strong S=O stretching bands of the sulfonamide group and the transformation of the primary amine's N-H stretching region. This guide provides the foundational knowledge and practical steps for achieving this analytical validation with a high degree of scientific integrity.
References
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
-
LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 86(3), 374. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Thermo Fisher Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
A Senior Application Scientist's Guide to the Chiral Separation of Ethyl N-(methylsulfonyl)-N-phenylalaninate Enantiomers
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Ethyl N-(methylsulfonyl)-N-phenylalaninate, a key intermediate and structural motif in various pharmaceutical compounds, is a chiral molecule whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth comparison of modern chiral separation techniques applicable to this class of compounds, offering field-proven insights and detailed experimental protocols to empower researchers in their method development endeavors.
The N-sulfonyl group, in this case, a methylsulfonyl (mesyl) group, imparts specific chemical properties that influence the choice of chiral separation strategy. This guide will delve into the three primary techniques for chiral resolution: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will explore the underlying principles of chiral recognition for each method and provide data-driven comparisons to aid in selecting the optimal approach for your analytical or preparative needs.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC remains one of the most robust and widely adopted techniques for resolving enantiomers due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1] The primary mechanism of separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.
A. The Power of Polysaccharide-Based CSPs
For N-protected amino acid derivatives like Ethyl N-(methylsulfonyl)-N-phenylalaninate, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have demonstrated broad applicability and high enantioselectivity.[1] The chiral recognition mechanism of these CSPs is complex and multi-modal, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide structure. The N-sulfonyl group and the ester moiety of the target analyte can actively participate in these interactions, enhancing the potential for chiral discrimination.[1]
B. Strategic Selection of Mobile Phase
The choice between normal-phase and reversed-phase chromatography is a critical first step in method development.
-
Normal-Phase HPLC: Typically employing a non-polar mobile phase like hexane or heptane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol), this mode often provides excellent enantioselectivity for N-protected amino acids. The competition for interaction sites on the CSP between the analyte and the polar modifier is a key parameter for optimizing the separation.
-
Reversed-Phase HPLC: Utilizing an aqueous mobile phase with an organic modifier like acetonitrile or methanol, this mode is often preferred for its compatibility with mass spectrometry (MS). While sometimes offering lower enantioselectivity than normal-phase for this class of compounds, it can be a viable option, especially with modern immobilized polysaccharide CSPs.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Chiral HPLC Method Development."
C. Experimental Protocol: Normal-Phase HPLC
This protocol is a robust starting point for the separation of Ethyl N-(methylsulfonyl)-N-phenylalaninate enantiomers based on methods developed for analogous N-protected amino acid esters.[1]
1. Column and Instrumentation:
- Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
- HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation:
- Prepare a stock solution of the polar modifier, typically Isopropanol (IPA).
- The mobile phase is a mixture of n-Hexane and IPA. A typical starting composition is 90:10 (v/v) Hexane:IPA.
3. Chromatographic Conditions:
- Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 230 nm (adjust based on the chromophore of the analyte).
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
4. Optimization Strategy:
- If resolution is insufficient, decrease the percentage of IPA in the mobile phase (e.g., to 95:5). This will generally increase retention and may improve separation.
- If retention times are excessively long, increase the percentage of IPA (e.g., to 80:20).
- For acidic or basic impurities that may affect peak shape, the addition of a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive to the mobile phase can be beneficial.
II. Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC.[3] The mobile phase in SFC is typically supercritical carbon dioxide (CO2), which exhibits low viscosity and high diffusivity, allowing for high flow rates without excessive backpressure.[4] A polar co-solvent, or modifier (commonly methanol or ethanol), is added to the supercritical CO2 to modulate the mobile phase strength and elute the analytes.
A. Advantages of SFC for Chiral Separations
-
Speed: The low viscosity of the mobile phase allows for rapid separations, often in under 5 minutes.[5]
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendly technique.
-
Unique Selectivity: The properties of the supercritical fluid can lead to different chiral recognition patterns compared to liquid chromatography, providing a complementary separation tool.
B. Causality in SFC Method Development
The principles of stationary phase selection in SFC are similar to those in normal-phase HPLC. Polysaccharide-based CSPs are highly effective. The key to successful SFC method development lies in the choice and concentration of the co-solvent and any additives. For N-protected amino acid derivatives, alcohols are excellent co-solvents. The addition of acidic or basic additives can sharpen peaks and improve resolution by suppressing unwanted ionic interactions with the stationary phase.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for Chiral SFC Method Development."
C. Experimental Protocol: SFC
This protocol provides a starting point for the chiral separation of Ethyl N-(methylsulfonyl)-N-phenylalaninate using SFC, based on successful separations of similar compounds.[3][7]
1. Column and Instrumentation:
- Column: Chiralpak® IA, IB, or IC (Immobilized polysaccharide CSPs are recommended for their solvent robustness), 150 x 4.6 mm, 3 µm.
- SFC System: An analytical SFC system with a back-pressure regulator and a UV or MS detector.
2. Mobile Phase and Co-solvent:
- Mobile Phase: Supercritical CO2.
- Co-solvent (Modifier): Methanol (MeOH).
3. Chromatographic Conditions:
- Co-solvent Gradient: Start with a screening gradient of 5% to 40% MeOH over 5 minutes.
- Flow Rate: 3.0 mL/min.
- Back Pressure: 150 bar.
- Column Temperature: 40 °C.
- Detection: UV at 230 nm.
- Sample Preparation: Dissolve the racemic standard in methanol at approximately 1 mg/mL.
4. Optimization Strategy:
- Based on the screening gradient, an isocratic method can be developed. For example, if the enantiomers elute at 20% MeOH in the gradient, an isocratic run at 15-20% MeOH should be tested.
- If peak shape is poor, add a small amount of an additive to the co-solvent. For the slightly acidic N-H proton in the sulfonamide, a basic additive like 0.1% DEA might improve peak symmetry. Conversely, an acidic additive like 0.1% TFA can also be screened.[6]
- Adjusting the back pressure and temperature can also fine-tune the separation, as these parameters affect the density and solvating power of the supercritical fluid.
III. Chiral Capillary Electrophoresis (CE): A High-Efficiency, Low-Consumption Technique
Chiral Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE).[8] The enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different effective mobilities, leading to their separation.
A. Cyclodextrins as Chiral Selectors
Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through the inclusion of a part of the analyte molecule (typically the phenyl group in this case) into the CD cavity, along with interactions between the analyte's functional groups and the hydroxyl groups on the rim of the CD. For N-protected phenylalanine derivatives, sulfated or carboxymethylated β-cyclodextrins are often effective chiral selectors.[9]
B. The CE Advantage
-
High Efficiency: CE can generate a very high number of theoretical plates, leading to sharp peaks and excellent resolution.
-
Low Consumption: The technique uses nanoliter injection volumes and microliters of BGE, making it extremely economical in terms of sample and solvent consumption.
-
Versatility: A wide range of charged and neutral cyclodextrins are available, allowing for extensive method development possibilities.
C. Experimental Protocol: Chiral CE
This protocol is a starting point for developing a chiral CE method for Ethyl N-(methylsulfonyl)-N-phenylalaninate, based on methods for similar amino acid derivatives.[10][11]
1. Instrumentation and Capillary:
- CE System: A standard CE system with a UV detector.
- Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 40 cm.
2. Background Electrolyte (BGE) Preparation:
- Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid.
- Dissolve the chiral selector, for example, highly sulfated β-cyclodextrin (HS-β-CD), into the buffer at a concentration of 10-20 mg/mL.
- Filter the BGE through a 0.22 µm filter before use.
3. Electrophoretic Conditions:
- BGE: 50 mM sodium phosphate, pH 2.5, containing 15 mg/mL HS-β-CD.
- Voltage: 20 kV (normal polarity).
- Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV at 214 nm.
- Sample Preparation: Dissolve the sample in water or a 10:90 mixture of methanol:water at a concentration of 0.5 mg/mL.
4. Optimization Strategy:
- pH: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow (EOF). Screening a pH range (e.g., 2.5 to 5.0) is recommended.
- Chiral Selector Concentration: Varying the concentration of the cyclodextrin will impact the degree of complexation and, therefore, the separation.
- Voltage and Temperature: These parameters can be adjusted to optimize analysis time and resolution.
IV. Comparative Performance Analysis
The choice of the most suitable technique depends on the specific requirements of the analysis, such as speed, resolution, sample amount, and desired throughput.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid CSP. | Differential migration in an electric field due to diastereomeric complex formation in solution. |
| Typical Speed | 10-30 minutes | 2-10 minutes | 5-20 minutes |
| Solvent Usage | High (organic solvents) | Very Low (primarily CO2) | Extremely Low (aqueous buffers) |
| Sample Amount | Microgram to gram scale (analytical to prep) | Microgram to gram scale (analytical to prep) | Nanogram to picogram (analytical only) |
| Robustness | High | High | Moderate (sensitive to buffer composition and capillary surface) |
| Key Advantage | Broad applicability, well-established. | High speed, environmentally friendly. | High efficiency, minimal sample consumption. |
| Best For | Routine QC, preparative purification. | High-throughput screening, rapid analysis, preparative purification. | Limited sample amounts, high-resolution analysis of charged species. |
Conclusion and Future Outlook
The chiral separation of Ethyl N-(methylsulfonyl)-N-phenylalaninate enantiomers is readily achievable using modern chromatographic and electrophoretic techniques.
-
Chiral HPLC on polysaccharide-based stationary phases offers a reliable and versatile approach, with well-understood principles for method development.
-
Chiral SFC stands out as a superior alternative in terms of speed and environmental impact, making it ideal for high-throughput screening and green chemistry initiatives.[3]
-
Chiral CE provides an orthogonal technique with exceptional efficiency and minimal sample consumption, particularly valuable in research and early development stages where sample availability may be limited.
For researchers and drug development professionals, a strategic approach to method development is recommended. SFC often represents the optimal starting point for screening due to its speed. HPLC remains the gold standard for robustness and scalability. CE offers a powerful, complementary tool for challenging separations or when sample is scarce. By understanding the principles and leveraging the protocols outlined in this guide, scientists can confidently develop and validate robust and efficient methods for the critical task of ensuring the enantiomeric purity of Ethyl N-(methylsulfonyl)-N-phenylalaninate and related pharmaceutical intermediates.
References
- Wohlrab, D., et al. (Year). Enantioseparation of N-protected amino acids and other basic analytes with HPLC and SFC. Journal of Chromatography A.
-
Zhang, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1678, 463359. [Link]
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Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]
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Regis Technologies. (n.d.). Technical Resources. [Link]
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Armstrong, D. W., et al. (Year). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 258-269. [Link]
-
An, J., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-614. [Link]
-
Regis Technologies. (n.d.). HPLC Columns Brochure. [Link]
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Fujimoto, K., et al. (2000). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Biotechnology, 2(4), 337-346. [Link]
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Lajkó, G., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 263-282. [Link]
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Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(22), 5343. [Link]
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Ilisz, I., et al. (2020). Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors. Journal of Chromatography A, 1632, 461585. [Link]
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Regis Technologies. (n.d.). Chiral Application Guide V. [Link]
-
Ilisz, I., et al. (2020). Enantioseparation of analogs of the dipeptide alanyl-phenylalanine by capillary electrophoresis using neutral cyclodextrins as chiral selectors. Journal of Chromatography A, 1623, 461158. [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(11), 3076-3085. [Link]
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Regis Technologies. (n.d.). Chiral Applications Database. [Link]
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Regis Technologies. (2019). Chiral Separation of 3,3'-Substituted BINOLs and Protected Analogues Application Note. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
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Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
Aydoğan, C. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-564. [Link]
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Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1309, 1-20. [Link]
-
ResearchGate. (2016). Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... [Link]
-
Bhushan, R., & Kumar, V. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]
-
De Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1305, 244-255. [Link]
-
De Klerck, K., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 113-122. [Link]
-
Welch, C. J., et al. (2010). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Chromatography B, 878(30), 3201-3206. [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
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Daicel Chiral Technologies. (n.d.). N-FMOC-DL-Phenylalanine. [Link]
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Daicel Chiral Technologies. (n.d.). N-Boc-DL-phenylalanine. [Link]
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Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. [Link]
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LCGC International. (n.d.). Application Notes: Chiral. [Link]
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Regalado, E. L., et al. (2014). Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. [Link]
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Daicel Chiral Technologies. (n.d.). Application Database. [Link]
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Elemental Analysis Standards for Ethyl N-(methylsulfonyl)-N-phenylalaninate
This guide outlines the optimal elemental analysis (EA) standardization strategy for Ethyl N-(methylsulfonyl)-N-phenylalaninate (C₁₂H₁₇NO₄S). Given the presence of sulfur and nitrogen in a specific stoichiometric ratio, selecting the correct reference materials is critical for validating synthesis purity and establishing accurate combustion factors.
Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Chemists, Analytical Scientists, QC Managers[1]
Executive Summary & Compound Profile
Ethyl N-(methylsulfonyl)-N-phenylalaninate is a sulfonamide-functionalized amino acid derivative.[1] Precise quantification of its elemental composition—specifically the Nitrogen-to-Sulfur (N/S) ratio —is the primary method for confirming the successful installation of the methylsulfonyl (mesyl) group and the integrity of the ethyl ester moiety.[1]
Unlike simple hydrocarbons, this compound presents a "mixed-heteroatom" challenge.[1] It requires a combustion standard that mirrors its mid-range sulfur (~11.8%) and lower nitrogen (~5.2%) content to prevent extrapolation errors during detector calibration.[1]
Target Compound Theoretical Composition
Based on Molecular Formula: C₁₂H₁₇NO₄S (MW: 271.33 g/mol )[1][2]
| Element | Theoretical % (w/w) | Analytical Challenge |
| Carbon (C) | 53.12% | Standard organic range.[1] Easy to combust. |
| Hydrogen (H) | 6.32% | Routine.[1] |
| Nitrogen (N) | 5.16% | Low. Risk of high background noise if standard is too high in N. |
| Sulfur (S) | 11.82% | Critical. Requires quantitative conversion to SO₂ without adsorption losses. |
| Oxygen (O) | 23.59% | Calculated by difference or pyrolysis (optional).[1] |
Comparative Analysis of Calibration Standards
To validate this specific molecule, you must choose a standard (or set of standards) that "brackets" the expected values or matches the combustion kinetics. We compare the three most viable Certified Reference Materials (CRMs).
Option A: Sulfanilamide (The Industry Workhorse)
Best for: Routine calibration of N and S simultaneously.[1]
-
Composition: C₆H₈N₂O₂S[1]
-
Performance:
-
Pros: Excellent stability; non-hygroscopic; sharp combustion peak.
-
Cons: The high Nitrogen content can mask trace N errors in the low-N target if the detector linearity is poor.[1]
-
Verdict: Primary Choice. The high S content ensures the difficult SO₂ peak is calibrated robustly.
Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
Best for: Complex matrices and high-carbon accuracy.[1]
-
Composition: C₂₆H₂₆N₂O₂S[1]
-
Performance:
-
Pros: Matches the Nitrogen profile almost perfectly.
-
Cons: Sulfur content is too low to reliably bracket the target.
-
Verdict: Secondary/QC Check. Use BBOT to validate the Nitrogen value, but not for the primary Sulfur calibration.
Option C: Methionine (DL-Methionine)
Best for: Sulfur-focused validation.[1]
-
Composition: C₅H₁₁NO₂S[1]
-
Performance:
-
Pros: Amino acid structure mimics the combustion kinetics of the target (phenylalaninate) better than the aromatic Sulfanilamide.
-
Cons: Can be slightly hygroscopic if not stored properly; requires careful handling.
-
Verdict: Mechanistic Alternative. Ideal if you suspect incomplete combustion of the amino-acid backbone.[1]
Summary Data: Standard vs. Target
| Reference Material | % C | % N | % S | Suitability Score |
| Target Molecule | 53.1 | 5.2 | 11.8 | (Baseline) |
| Sulfanilamide | 41.8 | 16.3 | 18.6 | High (Robust S cal) |
| BBOT | 72.5 | 6.5 | 7.4 | Medium (Good N match) |
| Methionine | 40.2 | 9.4 | 21.5 | High (Structural mimic) |
| Acetanilide | 71.1 | 10.4 | 0.0 | Low (No Sulfur) |
Experimental Protocol: Self-Validating Workflow
To ensure "Trustworthiness" (Part 2), this protocol uses a K-Factor Bracketing technique.[1] This corrects for daily instrument drift and column aging, which is critical for Sulfur analysis.
Phase 1: System Conditioning[1]
-
Leak Check: Perform a helium leak test (Target: < 0.01 mbar/min rise).
-
Blank Runs: Run 3 empty tin capsules to stabilize the background signal (N₂ and CO₂).
-
Conditioning: Run 2 samples of high-sulfur standard (e.g., Sulfanilamide) as "unweighed" samples (Run-In) to saturate active sites in the reduction column and ash crucible.
Phase 2: K-Factor Determination (Calibration)
Do not rely on a stored curve from last month.
-
Weigh Sulfanilamide (2.0 mg – 3.0 mg) into tin capsules.
-
Run in triplicate.
-
Calculate the K-Factor (Response Factor) for each element:
[1] -
Acceptance Criteria: The RSD of K-factors must be < 0.5%.
Phase 3: Target Analysis with Bracketing[1]
-
Sample Prep: Dry Ethyl N-(methylsulfonyl)-N-phenylalaninate in a vacuum desiccator (P₂O₅) for 4 hours to remove surface moisture.
-
Weighing: Weigh 2.5 mg (±0.1 mg) into tin capsules. Fold tightly to exclude air.
-
Sequence:
-
Drift Correction: If the final Standard deviates >0.3% from theoretical, apply linear drift correction.
Visualization of Workflows
Diagram 1: Selection Logic for Standards
This decision tree helps researchers select the correct standard based on the specific analytical priority (Sulfur accuracy vs. Nitrogen accuracy).
Caption: Decision matrix for selecting the optimal CRM based on the specific analytical priority (Sulfur vs. Nitrogen).
Diagram 2: Combustion Analysis Pathway
A visual representation of the chemical transformation during the analysis, highlighting the critical reduction step for Sulfur.
Caption: Reaction pathway showing the conversion of the sulfonamide moiety into detectable SO₂ and N₂ gases.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Elemental Analysis. Retrieved from [Link][1]
-
American Chemical Society (ACS). Guide for the Preparation of Elemental Analysis Samples. (ACS Reagent Chemicals).[1] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl N-(methylsulfonyl)-N-phenylalaninate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl N-(methylsulfonyl)-N-phenylalaninate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory guidelines, providing not just a set of instructions, but a framework for responsible chemical waste management.
Hazard Assessment and Characterization: The "Why" Behind the Protocol
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] In the absence of specific data for Ethyl N-(methylsulfonyl)-N-phenylalaninate, it should be managed as a hazardous waste to ensure compliance and safety.
Table 1: Hazard and Disposal Profile of Ethyl N-(methylsulfonyl)-N-phenylalaninate
| Parameter | Guideline | Rationale |
| Physical State | Solid (likely a powder) | Based on similar phenylalanine derivatives.[6] |
| Assumed Hazards | Skin and eye irritant. | Based on data for L-Phenylalanine ethyl ester hydrochloride.[1][2] |
| RCRA Waste Code | Not specifically listed; manage as a characteristic hazardous waste. | Prudent in the absence of specific toxicity data. |
| Primary Disposal Route | Licensed Hazardous Waste Vendor. | Ensures compliant and environmentally sound disposal.[3][7] |
| Drain Disposal | PROHIBITED | Prevents contamination of waterways with a potentially hazardous chemical.[3] |
| Solid Waste Disposal | PROHIBITED | Prevents the entry of a potentially hazardous chemical into landfills. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Ethyl N-(methylsulfonyl)-N-phenylalaninate for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][2]
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[8]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[1][2]
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids in a well-ventilated area, a dust mask may be used to prevent inhalation of fine powders.
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to a safe and efficient disposal process.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of solid Ethyl N-(methylsulfonyl)-N-phenylalaninate waste.[3][7] Plastic containers are often preferred for their durability.[4]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Ethyl N-(methylsulfonyl)-N-phenylalaninate".[7] Do not use abbreviations or chemical formulas.[7]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4][7] The container must be kept closed at all times, except when adding waste.[3][7]
-
Incompatible Wastes: Do not mix Ethyl N-(methylsulfonyl)-N-phenylalaninate waste with other incompatible waste streams. For instance, do not mix it with strong oxidizing agents.[6]
Spill Management: Preparedness is Key
Accidents can happen, and a well-rehearsed spill response plan is essential. For a small spill of solid Ethyl N-(methylsulfonyl)-N-phenylalaninate, follow these steps:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.[9][10]
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: If the substance is a powder, be careful not to create dust. You can gently cover the spill with absorbent pads.[9][11]
-
Clean Up: For solid spills, you can gently sweep the material into a dustpan and place it in the designated hazardous waste container.[6] Alternatively, you can wet the powder with a suitable solvent (like water, if compatible) to prevent it from becoming airborne, and then absorb the slurry with an inert absorbent material like vermiculite or sand.[9][11]
-
Decontaminate: Clean the spill area with soap and water.[10] All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[3][9]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: The Final Step
The disposal of Ethyl N-(methylsulfonyl)-N-phenylalaninate must be handled through your institution's hazardous waste management program.
-
Waste Accumulation: Continue to collect the waste in the properly labeled container in the satellite accumulation area.
-
Request Pickup: Once the container is nearly full, or if the waste has been stored for a period approaching your institution's limit (often several months), submit a chemical waste pickup request to your EHS department.[7]
-
Documentation: Complete any necessary waste inventory or tracking forms provided by your EHS department. Accurate documentation is crucial for regulatory compliance.
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies use specialized facilities, such as high-temperature incinerators, to safely destroy chemical waste in an environmentally sound manner.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl N-(methylsulfonyl)-N-phenylalaninate.
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A Senior Application Scientist's Guide to Handling Ethyl N-(methylsulfonyl)-N-phenylalaninate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-proven safety and logistical information for handling Ethyl N-(methylsulfonyl)-N-phenylalaninate. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and operational excellence.
Hazard Profile and Rationale for Protective Measures
Understanding the potential hazards of a compound is the foundation of safe handling. Based on data from similar chemical structures, Ethyl N-(methylsulfonyl)-N-phenylalaninate is anticipated to present the following risks:
-
Skin Irritation (Category 2) : Compounds with similar functional groups are known to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to dermatitis.
-
Serious Eye Irritation (Category 2) : Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Tract Irritation (Potential) : As with many fine chemical powders or aerosols, inhalation may cause respiratory irritation.[1][3]
-
Potential Harm if Swallowed : Ingestion may be harmful.[1][2]
These potential hazards dictate a stringent, multi-layered approach to personal protection, focusing on preventing dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling Ethyl N-(methylsulfonyl)-N-phenylalaninate, regardless of the quantity or procedure. The goal is to establish a baseline of safety that mitigates risks from routine handling and unforeseen incidents.
| Equipment | Specification | Rationale & Authoritative Standard |
| Eye/Face Protection | Chemical splash goggles or a full-face shield worn over safety glasses. | Protects against splashes and aerosols from all angles. Standard safety glasses are insufficient. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Chemical-resistant, disposable nitrile gloves (minimum 14 mils thickness). | Provides a barrier against skin contact.[5] Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6] |
| Body Protection | A clean, buttoned laboratory coat. | Prevents incidental contact with skin and protects personal clothing from contamination. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is recommended.[7][8] |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Shoes with canvas or mesh tops are not appropriate as they can absorb chemical spills.[8] |
Operational Protocols: From Benchtop to Disposal
Safe handling is a dynamic process. The level of PPE and caution must correspond to the specific task. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
Weighing and Solution Preparation
This procedure presents a high risk of generating airborne dust particles.
Step-by-Step Protocol:
-
Preparation: Don all core PPE as detailed in the table above.
-
Work Area: Conduct all weighing and initial solvent addition within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Handling: Use a spatula to carefully transfer the solid compound. Avoid pouring the powder directly, as this can create dust clouds.
-
Spill Control: Keep a container of appropriate adsorbent material (e.g., vermiculite or sand) nearby in case of a spill.
-
Dissolution: Add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Post-Handling: After sealing the primary container, wipe down the spatula and the work surface with a damp cloth. Dispose of the cloth as contaminated waste.
-
Doffing: Remove gloves using the proper technique (peeling one off with the other) and dispose of them. Wash hands immediately with soap and water.[1]
Spill Management Protocol
In the event of a spill, a calm and methodical response is critical to ensure personnel safety and limit environmental contamination.
Immediate Actions:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate fire or reactivity hazards.
The following workflow diagram outlines the procedural steps for managing a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Cleanup Procedure:
-
Enhanced PPE: For anything other than a minor spill, respiratory protection may be necessary. A NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[10]
-
Containment: Prevent further spread by surrounding the spill with an inert absorbent material like sand or vermiculite.[7]
-
Neutralization/Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Once absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6] Do not dispose of down the drain or in regular trash.
Emergency First Aid Procedures
Immediate and correct first aid can significantly mitigate the consequences of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][6]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]
By integrating these principles of hazard awareness, procedural discipline, and emergency preparedness into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
-
SAFETY DATA SHEET for L-Phenylalanine ethyl ester hydrochloride. Fisher Scientific.
-
SAFETY DATA SHEET for Boc-4-acetyl-L-phenylalanine. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET for N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide. CymitQuimica.
- Section 1. Identification - SAFETY DATA SHEET.
-
SAFETY DATA SHEET for 4-(Methylsulfonyl)aniline. Fisher Scientific.
-
SAFETY DATA SHEET for L-Phenylalanine. Fisher Scientific.
-
SAFETY DATA SHEET for N-Methyl aniline. Thermo Fisher Scientific.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
